Ganoderic acid N
Description
Properties
IUPAC Name |
6-hydroxy-6-[(5R,7S,10S,13R,14R,17S)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-20,32,38H,8-14H2,1-7H3,(H,36,37)/t15?,17-,19-,20-,27-,28+,29?,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHBQOHASACCAP-QNYQZGHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)(C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC(=O)CC(C)([C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ganoderic Acid N: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse pharmacological activities. Among these, Ganoderic acid N has emerged as a compound of interest with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are provided, along with a visual representation of its implicated signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents from natural sources.
Chemical Structure and Identification
This compound is a complex triterpenoid (B12794562) characterized by a lanostane (B1242432) skeleton. Its precise chemical identity is crucial for accurate research and development.
| Identifier | Data |
| IUPAC Name | (2E)-4-hydroxy-2-methyl-6-{5,9,16-trihydroxy-2,6,6,11,15-pentamethyl-12,17-dioxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-1(10)-en-14-yl}hept-2-enoic acid |
| Molecular Formula | C₃₀H₄₄O₈ |
| Molecular Weight | 532.67 g/mol [1] |
| CAS Number | 294674-12-7[1] |
| SMILES String | CC(CC(O)\C=C(/C)C(O)=O)C1CC(=O)C2(C)C3=C(C(=O)C(O)C12C)C1(C)CCC(O)C(C)(C)C1CC3O[1] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profiling. While experimental data is limited, predicted values provide initial guidance.
| Property | Value | Source |
| Melting Point | Not Available | - |
| Water Solubility | 0.068 g/L (Predicted) | ALOGPS |
| logP | 2.36 (Predicted) | ALOGPS |
| Solubility | Soluble in DMSO and ethanol (B145695).[2] Sparingly soluble in aqueous buffers.[2] | - |
Biological and Pharmacological Properties
This compound has been investigated for several biological activities, primarily focusing on its anti-inflammatory, cytotoxic, and hepatoprotective effects.
Anti-inflammatory Activity
Ganoderic acids, as a class, are known to exert anti-inflammatory effects, often through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of inflammatory responses. While the specific interactions of this compound with the NF-κB pathway are still under detailed investigation, the general mechanism for related ganoderic acids involves the inhibition of IκBα phosphorylation and subsequent prevention of NF-κB p65 subunit nuclear translocation. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action for many ganoderic acids involves the induction of apoptosis (programmed cell death). This is often mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, release of cytochrome c from the mitochondria, and subsequent activation of executioner caspases such as caspase-3.
Hepatoprotective Effects
Studies on ethanolic extracts of Ganoderma lucidum, rich in ganoderic acids, have shown protective effects against alcoholic liver injury in animal models. The mechanisms underlying this hepatoprotection include the amelioration of lipid metabolism, reduction of oxidative stress, and modulation of inflammatory responses in the liver.
Signaling Pathway
The anti-inflammatory effects of ganoderic acids are frequently attributed to their modulation of the NF-κB signaling pathway. The following diagram illustrates the putative mechanism of action of this compound on this pathway.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
The following section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of ganoderic acids from Ganoderma lucidum fruiting bodies, which can be adapted for the specific isolation of this compound.
5.1.1. Extraction
-
Preparation of Raw Material: Obtain dried fruiting bodies of Ganoderma lucidum. Grind the fruiting bodies into a fine powder (40-60 mesh).
-
Solvent Extraction: Macerate 1 kg of the powdered Ganoderma lucidum with 10 L of 95% ethanol at room temperature for 24 hours with intermittent stirring.
-
Filtration and Concentration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Repeat the extraction process on the residue twice more with fresh 95% ethanol. Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
5.1.2. Purification
-
Solvent Partitioning: Suspend the crude ethanolic extract in distilled water. Perform liquid-liquid extraction with an equal volume of ethyl acetate (B1210297) three times. Combine the ethyl acetate fractions, which will contain the triterpenoids.
-
Silica (B1680970) Gel Column Chromatography: Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate. Apply the concentrated extract to a silica gel column. Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Collect fractions from the silica gel column and monitor by thin-layer chromatography (TLC). Combine fractions containing compounds with similar Rf values to this compound. Further purify these fractions using preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water containing 0.1% formic acid.
Structural Characterization
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve a purified sample of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H-NMR and ¹³C-NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the structure.
5.2.2. Mass Spectrometry (MS)
-
Introduce the purified sample into a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Obtain the high-resolution mass spectrum to determine the exact mass and confirm the molecular formula.
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can further aid in structural elucidation. Common fragmentations for ganoderic acids include neutral losses of H₂O and CO₂.
In Vitro Anti-inflammatory Assay
This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
5.3.1. Cell Culture and Treatment
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
5.3.2. Nitric Oxide (NO) Measurement (Griess Assay)
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration from a sodium nitrite standard curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the viability of cancer cells.
-
Seed cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Hepatoprotective Activity Assay
This protocol outlines a general procedure to evaluate the hepatoprotective effect of this compound in an alcohol-induced liver injury mouse model.
5.5.1. Animal Model and Treatment
-
Use male C57BL/6 mice (8-10 weeks old).
-
Divide the mice into groups: control, alcohol model, and this compound treatment groups (different doses).
-
For the alcohol model and treatment groups, administer ethanol (e.g., 5 g/kg body weight) orally once daily for a specified period (e.g., 4 weeks). The control group receives an isocaloric maltose (B56501) solution.
-
Administer this compound (dissolved in a suitable vehicle, e.g., corn oil) to the treatment groups by oral gavage daily. The control and model groups receive the vehicle only.
5.5.2. Assessment of Hepatoprotection
-
At the end of the treatment period, collect blood samples for serum biochemical analysis (ALT, AST, TG, TC).
-
Euthanize the mice and collect liver tissues.
-
Perform histopathological examination of the liver tissues (H&E staining) to assess liver damage.
-
Measure oxidative stress markers (e.g., MDA, SOD, GSH) in liver homogenates.
Conclusion
This compound is a promising bioactive triterpenoid from Ganoderma lucidum with demonstrated anti-inflammatory, cytotoxic, and hepatoprotective potential. This technical guide provides a comprehensive summary of its chemical structure, properties, and biological activities, along with detailed experimental protocols to facilitate further research. The elucidation of its precise mechanisms of action and further preclinical and clinical studies are warranted to fully explore its therapeutic potential in various disease models.
Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the research and development of this compound.
Caption: Research and development workflow for this compound.
References
An In-Depth Technical Guide on Ganoderic Acid N: Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are significant bioactive compounds isolated from Ganoderma species, a genus of fungi with a long history of use in traditional medicine. Among the numerous ganoderic acids identified, Ganoderic acid N has emerged as a molecule of interest due to its specific biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, isolation methodologies, and known biological activities of this compound, with a focus on quantitative data and experimental protocols to support further research and drug development.
Discovery and Structural Elucidation
This compound was first reported in the scientific literature as a novel triterpenoid (B12794562) isolated from Ganoderma lucidum. Its chemical structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The molecular formula of this compound is C₃₀H₄₂O₈, and its CAS number is 110241-19-5.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₄₂O₈ |
| Molecular Weight | 530.65 g/mol |
| CAS Number | 110241-19-5 |
| Appearance | Powder |
| Purity | >98% |
Natural Sources and Quantitative Analysis
This compound is a secondary metabolite found in fungi of the Ganoderma genus, with Ganoderma lucidum (also known as Reishi or Lingzhi) being a primary source. It has also been identified in other species such as Ganoderma lingzhi. The concentration of this compound can vary depending on the fungal strain, cultivation conditions, and the part of the fungus being analyzed (fruiting body, mycelia, or spores).
While comprehensive quantitative data for this compound across a wide range of Ganoderma species is still an active area of research, studies involving triterpenoid-enriched fractions have confirmed its presence. For instance, a study on an enriched fraction from Ganoderma lucidum identified this compound as a bioavailable constituent after oral administration in rats. Further quantitative studies using techniques like UPLC-MS/MS are needed to establish a detailed profile of this compound content in various natural sources.
Experimental Protocols
The isolation and purification of this compound from its natural sources involve a multi-step process. The following is a generalized experimental workflow based on established methods for isolating ganoderic acids.
General Isolation and Purification Workflow
Generalized workflow for the isolation of this compound.
1. Extraction:
-
Sample Preparation: Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder.
-
Solvent Extraction: The powdered material is extracted exhaustively with a suitable solvent, such as 95% ethanol, at room temperature or with heating. This process is typically repeated multiple times to ensure maximum yield.
2. Concentration:
-
The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Chromatographic Purification:
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution system, commonly a mixture of chloroform and methanol with increasing polarity, is used to separate the components. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
-
Reversed-Phase Column Chromatography: Fractions showing the presence of triterpenoids are pooled and further purified on a reversed-phase C18 column. A gradient of methanol and water is typically employed for elution.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative HPLC, often on a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with a small percentage of acid (e.g., 0.1% formic acid).
4. Structure Elucidation:
-
The purified compound is subjected to spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-MS), to confirm its structure as this compound.
Biological Activities and Signaling Pathways
This compound has been reported to exhibit specific biological activities, with its inhibitory effect on the angiotensin-converting enzyme (ACE) being a key finding.
Angiotensin-Converting Enzyme (ACE) Inhibition
This compound has demonstrated inhibitory activity against ACE, an enzyme that plays a crucial role in the regulation of blood pressure.
| Compound | Biological Activity | IC₅₀ Value |
| This compound | Angiotensin-Converting Enzyme (ACE) Inhibition | 0.941 mM |
The inhibition of ACE by this compound suggests its potential as a therapeutic agent for hypertension and related cardiovascular diseases. The mechanism of inhibition likely involves the interaction of the triterpenoid structure with the active site of the ACE enzyme.
Potential Anti-Metastatic Effects and Associated Signaling Pathways
While direct experimental evidence for the anti-cancer and anti-inflammatory activities of this compound is still emerging, studies on related compounds and triterpenoid-rich fractions containing this compound provide valuable insights into its potential mechanisms of action. For instance, lucidenic acid N, a structurally related triterpenoid, has been shown to have anti-metastatic effects by modulating key signaling pathways. Given the structural similarities among these compounds, it is plausible that this compound may also exert its biological effects through the modulation of similar pathways.
The following diagram illustrates a putative signaling pathway that may be modulated by this compound, based on findings from related triterpenoids.
Putative signaling pathways modulated by this compound.
This diagram illustrates how growth factors can activate receptor tyrosine kinases, leading to the activation of downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. These pathways can converge on the activation of the transcription factor NF-κB, which promotes the expression of genes involved in cell proliferation, invasion, and angiogenesis. Based on the activities of related triterpenoids, it is hypothesized that this compound may exert anti-cancer effects by inhibiting key nodes in these pathways.
Conclusion and Future Directions
This compound is a distinct triterpenoid from Ganoderma species with confirmed ACE inhibitory activity. While its discovery and basic characterization have been established, there is a clear need for further research to fully elucidate its therapeutic potential. Future studies should focus on:
-
Quantitative Analysis: Comprehensive quantification of this compound in a wider variety of Ganoderma species and under different cultivation conditions.
-
Biological Screening: In-depth investigation of its anti-cancer, anti-inflammatory, and other pharmacological activities using both in vitro and in vivo models.
-
Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action at a cellular level.
-
Structure-Activity Relationship Studies: Synthesis of derivatives of this compound to explore how structural modifications impact its biological activity, potentially leading to the development of more potent and selective therapeutic agents.
This technical guide provides a foundational understanding of this compound for the scientific community, with the aim of stimulating further research into this promising natural product.
The Biosynthesis of Ganoderic Acid N in Ganoderma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of Ganoderic acid N, a pharmacologically significant triterpenoid (B12794562) produced by fungi of the genus Ganoderma. This document details the biosynthetic pathway, key enzymes, and relevant genetic information. Furthermore, it presents a compilation of quantitative data and detailed experimental protocols to facilitate further research and development in this field.
Introduction to this compound
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids that contribute to the medicinal properties of Ganoderma species, most notably Ganoderma lucidum. These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. This compound is a specific member of this family, and understanding its biosynthesis is crucial for optimizing its production through biotechnological approaches.
The Biosynthetic Pathway of Ganoderic Acids
The biosynthesis of ganoderic acids, including this compound, originates from the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route for the production of isoprenoids in fungi.[1][2] The pathway can be broadly divided into two major stages: the formation of the lanosterol (B1674476) backbone and the subsequent extensive modifications of this precursor.
Formation of the Lanosterol Backbone
The initial steps of the pathway involve the conversion of acetyl-CoA to the key C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These molecules are then sequentially condensed to form farnesyl pyrophosphate (FPP), which is a crucial branch point for the synthesis of various isoprenoids. Two molecules of FPP are then joined head-to-head to form squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene, which then undergoes a cyclization reaction to form the tetracyclic triterpenoid backbone, lanosterol.[2][3]
The key enzymes involved in the formation of lanosterol are:
-
Acetyl-CoA C-acetyltransferase (AACT)
-
Hydroxymethylglutaryl-CoA synthase (HMGS)
-
3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) [4]
-
Mevalonate kinase (MVK)
-
Phosphomevalonate kinase (PMK)
-
Diphosphomevalonate decarboxylase (MVD)
-
Isopentenyl diphosphate (B83284) isomerase (IDI)
-
Farnesyl diphosphate synthase (FPPS)
-
Squalene synthase (SQS)
-
Squalene epoxidase (SE)
-
Lanosterol synthase (LS)
Overexpression of genes encoding enzymes such as HMGR and SQS has been shown to increase the overall production of ganoderic acids.
Post-Lanosterol Modifications Leading to this compound
The structural diversity of ganoderic acids arises from a series of modifications to the lanosterol backbone, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes such as reductases and transferases. These modifications include oxidation, reduction, and acetylation at various positions on the lanostane (B1242432) skeleton.
While the precise enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be inferred based on its chemical structure and the known functions of CYPs in Ganoderma. This compound is structurally similar to other ganoderic acids, suggesting a shared biosynthetic origin. The formation of this compound likely involves a series of hydroxylation and oxidation reactions at specific carbon atoms of the lanosterol molecule. For instance, the enzyme CYP5150L8 has been identified to catalyze the initial three-step oxidation of lanosterol at the C-26 position to form 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA). Another cytochrome P450, CYP5139G1, is responsible for the C-28 oxidation of HLDOA. The synthesis of this compound likely involves a specific combination of such enzymatic reactions.
Quantitative Data on Ganoderic Acid Production
The production of ganoderic acids, including this compound, can vary significantly depending on the Ganoderma species, strain, cultivation conditions, and developmental stage. The following table summarizes quantitative data on the production of various ganoderic acids from different studies.
| Ganoderma Species | Strain | Ganoderic Acid | Concentration (µg/g dry weight) | Cultivation/Extraction Method | Reference |
| G. lucidum | Wild-type | Ganoderic Acid A | 827.50 - 2010.36 | Cultivated fruiting bodies, RP-HPLC | |
| G. lucidum | Wild-type | Ganoderic Acid B | 16.64 - 916.89 | Cultivated fruiting bodies, RP-HPLC | |
| G. lucidum | HMGR overexpressing | Total Ganoderic Acids | ~2-fold increase vs. wild-type | Genetically modified strain | |
| G. tsugae | YK-01 | Ganoderic Acid A | 230 (stock solution µg/mL) | Fruiting body extraction, HPLC | |
| G. tsugae | YK-01 | Ganoderic Acid B | 123 (stock solution µg/mL) | Fruiting body extraction, HPLC | |
| G. lucidum | Various | Lucidenic Acid N | 30.25 (nominal conc. µg/mL) | Fruiting body extraction, HPLC-DAD |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Extraction of Ganoderic Acids from Ganoderma Fruiting Bodies
This protocol describes a general procedure for the extraction of triterpenoids, including this compound, from Ganoderma fruiting bodies.
Materials:
-
Dried and powdered Ganoderma fruiting bodies
-
Ethyl acetate (B1210297)
-
Methanol (B129727) (HPLC grade)
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Filter paper
Procedure:
-
Weigh a specific amount of powdered Ganoderma fruiting bodies (e.g., 10 g).
-
Add a suitable volume of 95% ethanol (e.g., 200 mL) and extract using an ultrasonic bath for 30-60 minutes at room temperature.
-
Alternatively, perform extraction with 95% ethanol at 80°C for 2 hours.
-
Filter the extract through filter paper to remove solid debris.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
For further purification, the crude extract can be partitioned with ethyl acetate.
-
The resulting ethyl acetate fraction, rich in triterpenoids, is then dried and redissolved in methanol for analysis.
Quantification of this compound by HPLC
This protocol outlines a general method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity HPLC system or equivalent.
-
Column: Zorbax C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% acetic acid in water is commonly used. A typical gradient might be: 0-35 min, 25-35% acetonitrile; 35-45 min, 35-45% acetonitrile; 45-90 min, 45% acetonitrile.
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Detection Wavelength: 252 nm or 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of working standard solutions by diluting the stock solution to generate a calibration curve.
-
Sample Preparation: Dissolve the dried ganoderic acid extract in methanol and filter through a 0.22 µm syringe filter.
-
Analysis: Inject the standard solutions and the sample extract into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard. Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.
Characterization of this compound by LC-MS/MS
This protocol provides a general framework for the identification and structural characterization of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system.
-
MS System: Triple quadrupole or Q-TOF mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 column or equivalent.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) for quantification or product ion scanning for structural elucidation.
Procedure:
-
Sample Preparation: Prepare the sample as described for HPLC analysis.
-
LC Separation: Inject the sample into the LC system to separate the components.
-
MS Detection: The eluent from the LC column is introduced into the mass spectrometer. A full scan MS analysis is performed to determine the molecular weight of the compounds.
-
MS/MS Fragmentation: Select the ion corresponding to the molecular weight of this compound for fragmentation. Analyze the resulting fragment ions to confirm the structure. The characteristic loss of a 130 Da fragment from the side chain is often observed for ganoderic acids.
Conclusion
The biosynthesis of this compound in Ganoderma is a complex process that begins with the mevalonate pathway to produce the lanosterol backbone, followed by a series of specific modifications catalyzed primarily by cytochrome P450 enzymes. While the complete enzymatic sequence for this compound is still under investigation, this guide provides a comprehensive overview of the current understanding, along with detailed protocols for its extraction, quantification, and characterization. Further research, particularly focusing on the identification and characterization of the specific CYPs involved in the final steps of its biosynthesis, will be crucial for the metabolic engineering of Ganoderma or heterologous hosts for enhanced production of this valuable bioactive compound.
References
- 1. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Ganoderic Acid A: An In-depth Technical Guide
Disclaimer: This technical guide focuses on the pharmacological profile of Ganoderic acid A (GA-A) . Due to a lack of comprehensive scientific literature and quantitative data specifically for Ganoderic acid N at the time of this report, Ganoderic acid A is presented here as a well-researched representative of the ganoderic acid class. The findings detailed below for Ganoderic acid A may not be directly transferable to this compound.
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. These compounds are recognized for their diverse and potent pharmacological activities.[1] This guide provides a detailed overview of the pharmacological profile of Ganoderic acid A (GA-A), a prominent and extensively studied member of this class. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.
Anti-Cancer Activity
Ganoderic acid A has demonstrated significant anti-cancer effects across various cancer cell lines. Its mechanisms of action include the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor cell invasion and metastasis.[2]
Quantitative Data: Cytotoxicity
The cytotoxic effects of Ganoderic acid A have been quantified in several human cancer cell lines, with IC50 values indicating its potency.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 24 | 187.6 | [2] |
| 48 | 203.5 | [2] | ||
| SMMC7721 | Hepatocellular Carcinoma | 24 | 158.9 | [2] |
| 48 | 139.4 | |||
| DU145 | Prostate Cancer | 48 | ~260 (extract) | |
| MDA-MB-231 | Breast Cancer | 48 | Not specified | |
| HCT-116 | Colon Cancer | Not specified | Not specified |
Experimental Protocols
This protocol determines the cytotoxic effect of Ganoderic acid A on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, SMMC7721) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of Ganoderic acid A in the culture medium. The final DMSO concentration should be less than 0.1%. Replace the old medium with the medium containing various concentrations of Ganoderic acid A and incubate for 24, 48, or 72 hours. A vehicle control (medium with DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
This protocol analyzes the effect of Ganoderic acid A on cell cycle progression.
-
Cell Treatment: Treat cells with Ganoderic acid A at the desired concentration (e.g., 100 µM for HepG2) for a specific time (e.g., 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
This protocol investigates the effect of Ganoderic acid A on the expression of key proteins in apoptotic signaling pathways.
-
Protein Extraction: Treat cells with Ganoderic acid A. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin D1, p21, cleaved Caspase-3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
Signaling Pathways and Mechanisms
Ganoderic acid A induces apoptosis and cell cycle arrest through the modulation of several key signaling pathways. In hepatocellular carcinoma cells, it has been shown to decrease the expression of Cyclin D1 and increase the expression of p21 and cleaved caspase-3.
GA-A induced cell cycle arrest and apoptosis.
Anti-Inflammatory Activity
Ganoderic acid A exhibits potent anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.
Quantitative Data: Inhibition of Inflammatory Mediators
| Cell Line/Model | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration | Signaling Pathway(s) | Reference |
| BV-2 (murine microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not specified | Farnesoid X Receptor (FXR) | |
| Collagen-Induced Arthritis (CIA) rat model | Collagen | Not specified | Not specified | JAK3/STAT3, NF-κB |
Experimental Protocols
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in a 96-well plate. Pre-treat with various concentrations of Ganoderic acid A for 2 hours.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours.
-
Nitric Oxide Measurement: Measure the concentration of nitric oxide (NO) in the cell culture supernatant using the Griess reagent.
Signaling Pathways and Mechanisms
Ganoderic acid A mitigates inflammation by activating the Farnesoid X Receptor (FXR) in microglia, which in turn inhibits the release of pro-inflammatory cytokines. It also demonstrates therapeutic effects in arthritis models by modulating the JAK3/STAT3 and NF-κB signaling pathways.
GA-A anti-inflammatory signaling pathways.
Hepatoprotective Properties
Ganoderic acid A has shown protective effects against various forms of liver injury, including alcoholic liver injury and non-alcoholic steatohepatitis (NASH).
Quantitative Data: Amelioration of Liver Injury Markers
In a mouse model of alcoholic liver injury, oral administration of Ganoderic acid A significantly inhibited the elevation of several serum markers.
| Parameter | Effect of GA-A Administration | Reference |
| Serum Triglyceride (TG) | Significant Inhibition of Increase | |
| Serum Total Cholesterol (TC) | Significant Inhibition of Increase | |
| Serum LDL-C | Significant Inhibition of Increase | |
| Serum AST | Significant Inhibition of Increase | |
| Serum ALT | Significant Inhibition of Increase | |
| Hepatic Lipid Accumulation | Significant Protection Against |
Experimental Protocols
-
Animal Model: Use male C57BL/6J mice.
-
Treatment Groups: Divide mice into a control group, an alcohol-fed group, and alcohol-fed groups treated with different doses of Ganoderic acid A (e.g., 25 mg/kg/day and 50 mg/kg/day) administered by oral gavage.
-
Induction of Liver Injury: Administer alcohol to induce liver injury over a period of several weeks.
-
Sample Collection: At the end of the treatment period, collect blood and liver tissue samples.
-
Biochemical Analysis: Measure serum levels of ALT, AST, TG, TC, and LDL-C.
-
Histopathological Examination: Perform H&E and Oil Red O staining on liver sections to assess steatosis and inflammation.
Signaling Pathways and Mechanisms
Ganoderic acid A ameliorates liver injury by modulating lipid metabolism and inflammatory responses. In cases of α-amanitin-induced mushroom poisoning, GA-A has been shown to improve survival and liver function by inhibiting the JAK2-STAT3 pathway. In non-alcoholic fatty liver disease, it improves conditions by modulating signaling pathways such as NF-κB and AMPK.
Workflow for in vivo hepatoprotection studies.
Conclusion
Ganoderic acid A exhibits a robust and multifaceted pharmacological profile with significant potential for therapeutic applications in oncology, inflammatory diseases, and liver disorders. Its mechanisms of action are rooted in the modulation of key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this and other related ganoderic acids. Further investigation is warranted to fully elucidate the clinical utility of Ganoderic acid A.
References
The Core Mechanism of Action of Ganoderic Acids in Cancer Cells: An In-depth Technical Guide
A comprehensive overview of the anti-neoplastic properties of Ganoderic acids, with a focus on Ganoderic Acid A, for researchers, scientists, and drug development professionals.
Note: This guide focuses on the well-researched Ganoderic Acid A as a representative compound due to the limited availability of specific data on Ganoderic Acid N in the current scientific literature. The mechanisms detailed herein are largely conserved across many bioactive Ganoderic acids and provide a strong foundational understanding of their therapeutic potential in oncology.
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potent anti-cancer activities.[1][2][3] These compounds exhibit a multi-pronged approach to inhibiting cancer progression, primarily by inducing programmed cell death (apoptosis), halting the cell cycle, and preventing metastasis.[1][4] This technical guide provides a detailed exploration of the molecular mechanisms underlying the anti-cancer effects of Ganoderic acids, with a specific focus on Ganoderic Acid A (GA-A), a prominent and extensively studied member of this class.
Quantitative Data Summary
The anti-proliferative efficacy of Ganoderic acids varies across different cancer cell lines and subtypes. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potential of these compounds.
| Ganoderic Acid | Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Reference |
| Ganoderic Acid A | HepG2 | Human Hepatocellular Carcinoma | 187.6 | 24 | |
| 203.5 | 48 | ||||
| Ganoderic Acid A | SMMC7721 | Human Hepatocellular Carcinoma | 158.9 | 24 | |
| 139.4 | 48 | ||||
| Ganoderic Acid A | Bel7402 | Human Hepatocellular Carcinoma | 7.25 | Not Specified | |
| Ganoderic Acid A | P388 | Murine Leukemia | 7.25 | Not Specified | |
| Ganoderic Acid A | SGC7901 | Human Gastric Adenocarcinoma | 7.25 | Not Specified | |
| Ganoderic Acid DM | MCF-7 | Human Breast Adenocarcinoma | Not Specified in µM | Not Specified | |
| Ganoderic Acid X | HuH-7 | Human Hepatoma | Not Specified in µM | Not Specified |
Core Mechanisms of Action
Ganoderic acids exert their anti-cancer effects through three primary, interconnected mechanisms: induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Induction of Apoptosis
Ganoderic acids, including GA-A, are potent inducers of apoptosis in a wide range of cancer cells. This programmed cell death is primarily initiated through the intrinsic, or mitochondrial, pathway.
Signaling Pathway of Ganoderic Acid A-Induced Apoptosis:
GA-A treatment leads to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds with Apaf-1 to form the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.
Furthermore, some Ganoderic acids can inhibit the JAK/STAT3 signaling pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-xL and Mcl-1.
Cell Cycle Arrest
Ganoderic acids can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1/G0 or G2/M phases. GA-A has been shown to arrest hepatocellular carcinoma cells in the G0/G1 phase. This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin D1, CDK2, and CDK6, and upregulating the expression of cell cycle inhibitors like p21.
Inhibition of Metastasis
Metastasis is a major cause of cancer-related mortality. Ganoderic acids have demonstrated potent anti-metastatic effects by inhibiting cancer cell migration and invasion. This is often achieved through the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix. The inhibition of the NF-κB signaling pathway is a key mechanism by which Ganoderic acids suppress MMP expression.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Ganoderic acids on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Ganoderic Acid A (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Ganoderic Acid A in complete medium. Remove the old medium and add 100 µL of the diluted Ganoderic Acid A solutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve Ganoderic Acid A). Incubate for 24, 48, or 72 hours.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation following treatment with Ganoderic acids.
Materials:
-
Cancer cells treated with Ganoderic Acid A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Lysis: Lyse the treated and control cells with lysis buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Separate the proteins based on molecular weight by running equal amounts of protein from each sample on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Ganoderic acids, exemplified by Ganoderic Acid A, represent a promising class of natural compounds with significant potential for cancer therapy. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis through the modulation of multiple key signaling pathways underscores their pleiotropic anti-cancer effects. Further research, including preclinical and clinical studies, is warranted to fully elucidate their therapeutic efficacy and to develop novel cancer treatment strategies based on these potent natural products.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
Preliminary Biological Activity Screening of Ganoderic Acid N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological activity screening of Ganoderic acid N, a triterpenoid (B12794562) found in the fungus Ganoderma lucidum. This document is intended to serve as a resource for researchers and professionals in drug development, offering available data, detailed experimental protocols for its evaluation, and insights into potential signaling pathways. While extensive research is available for the broader class of ganoderic acids, specific data on this compound is emerging. This guide compiles the current knowledge and provides a framework for its further investigation.
Data Presentation
The preliminary screening of this compound has identified its potential as an inhibitor of the angiotensin-converting enzyme (ACE). The quantitative data available from a cell-free assay is summarized below. It is important to note that while other biological activities such as anticancer and anti-inflammatory effects are suggested for ganoderic acids as a class, specific quantitative data for this compound in these areas are not yet extensively documented in peer-reviewed literature.
| Biological Activity | Assay Type | Result (IC50) | Reference |
| Angiotensin-Converting Enzyme (ACE) Inhibition | Cell-free assay | 0.941 mM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of natural compounds. The following protocols are provided for key experiments relevant to the screening of this compound.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay (In Vitro)
This protocol outlines a common method to determine the ACE inhibitory activity of a compound in a cell-free system.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Boric acid buffer (pH 8.3)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of ACE and HHL in the boric acid buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the ACE solution with various concentrations of this compound or a control vehicle. Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiation of Reaction: Add the HHL substrate solution to the reaction mixture to start the enzymatic reaction. Incubate at 37°C for 30-60 minutes.
-
Termination of Reaction: Stop the reaction by adding HCl.
-
Extraction of Hippuric Acid: Add ethyl acetate to the mixture and vortex to extract the hippuric acid produced by the enzymatic cleavage of HHL. Centrifuge to separate the layers.
-
Quantification: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate the solvent. Re-dissolve the hippuric acid residue in a suitable buffer or water.
-
Absorbance Measurement: Measure the absorbance of the hippuric acid solution at a specific wavelength (typically 228 nm) using a spectrophotometer.
-
Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value, the concentration of this compound that inhibits 50% of the ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cytotoxicity Screening: MTT Assay
This protocol describes a standard colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Cell Viability Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
IC50 Determination: Determine the IC50 value by plotting cell viability against the logarithm of the this compound concentration.
Anti-inflammatory Screening: Nitric Oxide (NO) Production in Macrophages
This protocol details a common in vitro assay to evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (for nitrite (B80452) determination)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response and nitric oxide production. Include untreated and LPS-only controls.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate.
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
NO Production Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with known concentrations of sodium nitrite.
-
Inhibition Calculation: Calculate the percentage of inhibition of NO production compared to the LPS-only control.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow relevant to the biological activity screening of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of Ganoderic acid N and its related, more extensively studied lanostane-type triterpenoids derived from Ganoderma species. While this compound has been identified as a constituent of these medicinal mushrooms, detailed research on its specific bioactivities is limited in current literature. Therefore, this review focuses on the broader class of ganoderic acids, using well-characterized examples such as Ganoderic Acid A, T, and DM to illustrate the therapeutic potential, mechanisms of action, and experimental methodologies relevant to this compound class.
This document outlines the extraction and isolation processes, summarizes key quantitative bioactivity data, details common experimental protocols, and visualizes the critical signaling pathways modulated by these compounds, serving as a foundational resource for ongoing research and development.
Extraction and Isolation of Ganoderic Acids
Ganoderic acids are highly oxidized tetracyclic triterpenoid (B12794562) compounds primarily isolated from the fruiting bodies and mycelia of Ganoderma lucidum and related species.[1][2] The general workflow for their extraction and purification involves solvent extraction followed by multi-step chromatographic separation.
General Extraction Protocol
The initial step is typically a solvent extraction from dried and powdered fungal material. Ethanol is a commonly used solvent due to its efficiency in extracting triterpenoids.[3]
A typical protocol involves:
-
Preparation : Dried fruiting bodies of Ganoderma are ground into a fine powder.
-
Extraction : The powder is macerated with 95% ethanol, often at elevated temperatures (e.g., 80°C), and repeated multiple times to ensure maximum yield.[3]
-
Concentration : The collected ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude triterpenoid-rich extract.
Chromatographic Purification
The crude extract, a complex mixture of various triterpenoids, is subjected to a series of chromatographic techniques for the isolation of individual ganoderic acids.
-
Silica (B1680970) Gel Column Chromatography : The extract is often first applied to a silica gel column and eluted with a gradient system, such as chloroform/acetone, to separate fractions based on polarity.[3]
-
Reversed-Phase Chromatography : Further purification is achieved using reversed-phase C-18 columns with solvents like water/methanol.
-
High-Performance Liquid Chromatography (HPLC) : Final isolation of pure compounds is accomplished using semi-preparative or preparative HPLC, which allows for the separation of closely related triterpenoid structures.
The following diagram illustrates a generalized workflow for this process.
Biological Activities and Quantitative Data
Ganoderic acids exhibit a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, hepatoprotective, and antiviral effects. Their therapeutic potential stems from their ability to modulate various cellular processes. The following tables summarize quantitative data for several well-studied ganoderic acids and related extracts.
Table 1: Cytotoxicity of Ganoderic Acids & Extracts Against Cancer Cell Lines
| Compound / Extract | Cell Line | Activity / Assay | IC50 Value | Reference |
| G. mbrekobenum Polyphenol Extract | HepG2 (Liver Cancer) | Cell Proliferation (XTT) | 7.70 µg/mL (at 48h) | |
| G. enigmaticum Polysaccharide Extract | MDA-MB-231 (Breast Cancer) | Cell Proliferation (XTT) | 7.75 µg/mL (at 48h) | |
| G. enigmaticum Polysaccharide Extract | HCT116 (Colon Cancer) | Cell Proliferation (XTT) | 7.91 µg/mL (at 48h) | |
| G. lucidum Extract | ORL-48T (Oral Cancer) | Cytotoxicity | 310 ± 0.1 µg/mL |
Table 2: Enzyme Inhibition and Other Bioactivities
| Compound / Extract | Target / Assay | Activity | IC50 Value | Reference |
| Ganoderic Acids (General) | HIV-1 Protease | Inhibition | 20 - 90 µM | |
| 7-oxo-ganoderic acid Z | HMG-CoA Reductase | Inhibition | 22.3 µM | |
| G. enigmaticum Oligosaccharide Extract | S. aureus (MRSA) | Antibacterial | 6.96 mg/mL | |
| Ganoderic Acid F | Angiotensin Converting Enzyme | Inhibition | - |
Mechanisms of Action: Key Signaling Pathways
The anticancer and anti-inflammatory effects of ganoderic acids are mediated through the modulation of critical intracellular signaling pathways. These triterpenoids can induce programmed cell death (apoptosis), inhibit cell proliferation and metastasis, and suppress inflammatory responses.
Inhibition of NF-κB Signaling
The NF-κB pathway is a central regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting metastasis and preventing apoptosis. Ganoderic acids, including Ganoderic Acid TR, have been shown to inhibit this pathway by preventing the degradation of the inhibitory protein IκBα. This traps the NF-κB complex in the cytoplasm, blocking its translocation to the nucleus and subsequent activation of target genes involved in invasion and inflammation.
Induction of Intrinsic Apoptosis
A primary mechanism for the antitumor activity of ganoderic acids is the induction of mitochondria-mediated (intrinsic) apoptosis. Compounds like Ganoderic Acid T can upregulate the tumor suppressor protein p53 and the pro-apoptotic protein Bax. This shifts the Bax/Bcl-2 ratio in favor of apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. In the cytoplasm, cytochrome c triggers the activation of a caspase cascade, culminating in the activation of executioner caspases (e.g., caspase-3) that dismantle the cell.
Detailed Experimental Protocols
This section provides methodologies for key experiments cited in the literature for the characterization and evaluation of ganoderic acids.
Cell Viability and Cytotoxicity Assay (XTT/CCK-8)
This assay is used to determine the effect of a compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).
-
Cell Culture : Culture cancer cell lines (e.g., HepG2, MDA-MB-231) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding : Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of the ganoderic acid or extract for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition : Add XTT or CCK-8 reagent to each well and incubate according to the manufacturer's protocol. The reagent is converted by metabolically active cells into a colored formazan (B1609692) product.
-
Measurement : Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Analysis : Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined from the resulting dose-response curve.
Western Blot Analysis
This technique is used to detect and quantify specific proteins to elucidate the mechanism of action (e.g., effects on apoptosis or signaling pathway proteins).
-
Cell Lysis : After treatment with the ganoderic acid, harvest cells, wash with PBS, and lyse them in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE : Separate the proteins by molecular weight by loading equal amounts of protein onto a polyacrylamide gel and running an electric current.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-p53, anti-NF-κB p65). Following washes, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection : Add a chemiluminescent substrate (e.g., ECL) and visualize the protein bands using an imaging system. The band intensity corresponds to the protein level.
Antibacterial Assay (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) or IC50 of a compound against bacteria.
-
Bacterial Culture : Grow bacteria (e.g., E. coli, S. aureus) to a specific optical density in a suitable broth.
-
Preparation : Dilute the bacterial culture to a standardized concentration (e.g., 5 × 10^5 CFU/well).
-
Treatment : In a 96-well microtiter plate, add serial dilutions of the ganoderic acid extract to the wells containing the bacterial suspension. Include positive (standard antibiotic) and negative (no treatment) controls.
-
Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement : Measure the absorbance (optical density) at 600 nm. A decrease in absorbance indicates inhibition of bacterial growth.
-
Analysis : Calculate the percentage of inhibition for each concentration and determine the IC50 value.
References
- 1. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderic Acid N: A Technical Overview of Molecular Targets and Signaling Pathways
Disclaimer: Scientific literature with specific, in-depth experimental data on Ganoderic acid N is limited. This guide provides a comprehensive overview of the molecular targets and signaling pathways of the broader Ganoderic acid family, which are presumed to have overlapping mechanisms of action. The information presented herein is primarily based on studies of more extensively researched Ganoderic acids, such as Ganoderic acid A, T, and DM.
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from Ganoderma lucidum, are recognized for their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[1] This technical guide synthesizes the current understanding of the molecular interactions and cellular signaling pathways modulated by these compounds, intended for researchers, scientists, and professionals in drug development.
Molecular Targets
Ganoderic acids exert their pleiotropic effects by interacting with a variety of molecular targets. In silico and in vitro studies have identified several key proteins and receptors that bind to various isoforms of Ganoderic acid.
A molecular docking study involving 50 isoforms of Ganoderic acid suggested potential binding to several receptor tyrosine kinases (RTKs) and other receptors crucial in cancer cell signaling, including:
-
Insulin Receptor (IR)
-
Insulin-like Growth Factor Receptor 1 (IGFR-1)
-
Vascular Endothelial Growth Factor Receptor-1 (VEGFR-1)
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
-
Estrogen Receptor (ER)[2]
Another computational study identified Fatty Acid Synthase (FASN) as a potential target, with Ganoderic acid acting as a competitive inhibitor.[3] Furthermore, molecular docking studies have suggested that Ganoderic acid A can interact with the SH2 domain of STAT3 and the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 signaling pathway.[4]
Signaling Pathways
Ganoderic acids modulate a complex network of intracellular signaling pathways, primarily impacting inflammation, cell proliferation, apoptosis, and metastasis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Several Ganoderic acids have been shown to inhibit this pathway.[5] The mechanism of inhibition often involves preventing the degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes. Ganoderic acids have been shown to regulate the TLR4/MyD88/NF-κB signaling pathway to inhibit the M1 polarization of macrophages.
Mitochondria-Mediated Apoptosis Pathway
Ganoderic acids are potent inducers of apoptosis, or programmed cell death, in cancer cells. The primary mechanism is through the intrinsic apoptotic pathway, which is initiated at the mitochondria. Ganoderic acids can upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. An increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, leading to the activation of executioner caspases like caspase-3 and subsequent cell death.
Cell Cycle Arrest
Ganoderic acids can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. Different isoforms have been shown to arrest the cell cycle at different phases. For example, Ganoderic acid T has been reported to induce G1 phase arrest in human cervical cancer cells. This is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.
Quantitative Data
The following table summarizes the reported IC50 values for various Ganoderic acid isoforms against different cell lines. It is important to note that these values can vary depending on the specific experimental conditions.
| Ganoderic Acid Isoform | Cell Line | Assay | IC50 | Reference |
| Ganoderic Acid A | HepG2 | Cytotoxicity | 9.47 - 26.50 µM | |
| Ganoderic Acid F | Various Cancer Cells | Cytotoxicity | 9.62 - 19.50 µM | |
| Ganoderic Acid C1 | Murine Macrophages | TNF-α Production | 24.5 µg/mL | |
| Ganoderic Acids (unspecified) | HMG-CoA reductase | Enzyme Inhibition | 21.7 - 22.3 µM | |
| Ganoderic Acids (unspecified) | Acyl CoA-Cholesterol Acyltransferase | Enzyme Inhibition | 5.5 - 47.3 µM |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the molecular targets and signaling pathways of Ganoderic acids.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Culture: Culture the desired cancer cell line (e.g., HepG2, MCF-7) in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the expression levels of specific proteins in a signaling pathway.
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, IκBα, Bax, Bcl-2, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure the effect of this compound on the mRNA expression of target genes.
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR instrument with SYBR Green master mix and primers specific for the target genes (e.g., TNF-α, IL-6, BAX, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression.
References
- 1. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 2. Ganoderic acid targeting multiple receptors in cancer: in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ganoderic acid targeting nuclear factor erythroid 2-related factor 2 in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking of Ganoderic Acid N: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies and potential applications of in silico molecular docking studies focused on Ganoderic acid N, a bioactive triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum. This document is intended for researchers, scientists, and drug development professionals interested in the computational exploration of natural products for therapeutic purposes. While specific in silico docking research on this compound is limited, this guide outlines a robust framework for such investigations based on established protocols for related ganoderic acids.
Introduction to this compound and In Silico Docking
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are significant bioactive constituents of Ganoderma lucidum. Among these, this compound has been identified as a bioavailable compound, suggesting its potential for systemic pharmacological effects. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction, typically as a binding affinity score. This approach is instrumental in drug discovery for identifying potential molecular targets and elucidating mechanisms of action.
Potential Molecular Targets for this compound
Based on docking studies of structurally similar ganoderic acids, several protein targets have been identified that are implicated in a range of diseases, including cancer and neurodegenerative disorders. These represent high-priority targets for initial in silico screening of this compound.
Table 1: Potential Protein Targets for this compound In Silico Docking Studies
| Target Protein | PDB ID | Associated Disease(s) | Rationale for Investigation |
| Leucine-rich repeat kinase 2 (LRRK2) | Multiple | Parkinson's Disease | Other ganoderic acids have shown binding affinity for LRRK2, a key target in Parkinson's disease research.[1] |
| Mitogen-activated protein kinase 3 (MAPK3) | Multiple | Cancer, Inflammatory Diseases | A central node in signaling pathways modulated by other ganoderic acids.[2] |
| Tumor Necrosis Factor (TNF) | 2AZ5 | Inflammatory Diseases, Cancer | A key cytokine in inflammation, targeted by various natural products.[2] |
| Caspase-3 (CASP3) | Multiple | Cancer | A critical executioner caspase in apoptosis, a pathway induced by other ganoderic acids.[2] |
| Peroxisome proliferator-activated receptor gamma (PPARG) | Multiple | Diabetes, Cancer | A nuclear receptor involved in metabolism and cell proliferation.[2] |
| β-catenin (CTNNB1) | Multiple | Cancer | A key component of the Wnt signaling pathway, often dysregulated in cancer. |
| Dengue virus NS2B-NS3 protease | Multiple | Dengue Fever | Ganoderic acid C2 has shown inhibitory potential against this viral protease. |
| Mouse double minute 2 homolog (MDM2) | Multiple | Cancer | An important negative regulator of the p53 tumor suppressor. |
| Tubulin | Multiple | Cancer | A crucial protein for microtubule formation and a target for anti-cancer drugs. |
| DNA Topoisomerase IIβ | 3QX3 | Cancer | A target for anticancer drugs that induce apoptosis. |
Experimental Protocol: A Generalized Workflow for Molecular Docking of this compound
This section details a standardized and reproducible protocol for conducting molecular docking studies of this compound with a selected protein target.
Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of results.
-
Protein Data Bank (PDB): To obtain the 3D structure of the target protein.
-
PubChem or other chemical databases: To obtain the 3D structure of this compound.
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
File Format Conversion: Convert the ligand file to the PDBQT format using ADT, which includes adding Gasteiger charges and defining rotatable bonds.
Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the target protein from the PDB.
-
Prepare the Receptor: Using ADT, remove water molecules, co-crystallized ligands, and any non-essential ions.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Compute Charges: Compute Gasteiger charges for the protein atoms.
-
File Format Conversion: Save the prepared protein as a PDBQT file.
Molecular Docking Simulation
-
Define the Binding Site: Define a grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be determined based on the location of the co-crystallized ligand or from active site prediction servers.
-
Run Docking Simulation: Execute the docking simulation using AutoDock Vina, specifying the prepared ligand and protein files, and the grid box parameters.
-
Analyze Results: AutoDock Vina will generate multiple binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Post-Docking Analysis
-
Visualization: Analyze the protein-ligand interactions of the best binding pose using Discovery Studio Visualizer or PyMOL.
-
Interaction Analysis: Identify and document key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between this compound and the amino acid residues of the target protein.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Ganoderic Acid N from Ganoderma lucidum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of Ganoderic acid N, a bioactive triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum. The methodologies described are compiled from established scientific literature and are intended to guide researchers in obtaining this valuable natural product for further investigation.
Introduction
Ganoderma lucidum, a well-regarded mushroom in traditional medicine, is a rich source of various bioactive compounds, including a diverse group of triterpenoids known as ganoderic acids.[1][2] Among these, this compound has garnered interest for its potential therapeutic properties. This document outlines a systematic approach to extract and isolate this compound, ensuring a high degree of purity suitable for pharmacological and drug development studies.
Overview of the Extraction and Isolation Workflow
The overall process for obtaining pure this compound from Ganoderma lucidum involves several key stages, beginning with the preparation of the raw material, followed by extraction of the crude triterpenoids, and culminating in a multi-step purification process.
Experimental Protocols
Raw Material Preparation
The initial step involves the preparation of the Ganoderma lucidum fruiting bodies to maximize the efficiency of the subsequent extraction process.
Protocol:
-
Obtain dried fruiting bodies of Ganoderma lucidum.
-
Clean the raw material to remove any foreign debris.
-
Grind the dried fruiting bodies into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.[3]
-
Store the resulting powder in a cool, dry place to prevent degradation of the bioactive compounds.[3]
Extraction of Crude Triterpenoids
Several methods can be employed for the extraction of crude triterpenoids from the prepared Ganoderma lucidum powder. Ethanol-based extraction is a common and effective approach.
Protocol: Ethanolic Extraction
-
Macerate 1 kg of powdered Ganoderma lucidum with 10 L of 95% ethanol at room temperature for 24 hours, with occasional stirring.[3]
-
Filter the mixture through cheesecloth followed by Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure exhaustive extraction.
-
Combine all the ethanolic extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Alternative extraction methods such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) can also be utilized and may offer advantages in terms of efficiency and yield.
| Extraction Method | Key Parameters | Reference |
| Ethanol Maceration | 95% ethanol, room temperature, 24 hours | |
| Heat-Assisted Extraction (HAE) | 62.5% ethanol, 90.0 °C, 78.9 min | |
| Ultrasound-Assisted Extraction (UAE) | 89.5% ethanol, 100.0 W ultrasonic power, 40 min | |
| Supercritical CO2 Extraction | 35 MPa pressure, 40°C, 2.5 hours, CO2 flow rate of 35 g/min , with ethanol as an entrainer |
Fractionation by Solvent-Solvent Partitioning
To separate the triterpenoid-rich fraction from other components in the crude extract, a liquid-liquid extraction is performed.
Protocol:
-
Suspend the crude ethanolic extract in distilled water.
-
Perform liquid-liquid extraction with an equal volume of a non-polar solvent such as methylene (B1212753) chloride or ethyl acetate (B1210297) three times.
-
Combine the organic solvent fractions, which will contain the triterpenoids.
-
Dry the combined organic fraction over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the triterpenoid-enriched fraction.
Purification by Column Chromatography
The triterpenoid-enriched fraction is further purified using silica gel column chromatography to separate different classes of compounds.
Protocol:
-
Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., a gradient of chloroform (B151607) and methanol).
-
Dissolve the triterpenoid-enriched fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity. For example, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the desired ganoderic acids based on the TLC profile.
Isolation of this compound by Preparative HPLC
The final step in isolating pure this compound is preparative High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Dissolve the semi-purified fraction from column chromatography in the HPLC mobile phase.
-
Utilize a semi-preparative or preparative C18 HPLC column.
-
Employ a gradient mobile phase, for instance, consisting of acetonitrile (B52724) and 0.1% aqueous acetic acid. The specific gradient will need to be optimized for baseline separation.
-
Set the detection wavelength at 252 nm.
-
Collect the peak corresponding to this compound. The retention time for this compound has been reported to be approximately 5.74 minutes under specific UPLC-MS conditions, which can serve as a preliminary guide for peak identification.
-
Evaporate the solvent from the collected fraction to obtain the purified this compound.
-
The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and MS.
Quantitative Data
The yield and purity of ganoderic acids can vary significantly depending on the starting material and the methods used for extraction and purification. The following table summarizes expected yields and purities at different stages of the isolation process for ganoderic acids in general.
| Stage | Product | Expected Yield (% w/w of initial dry material) | Expected Purity | Reference |
| Ethanolic Extraction | Crude Extract | 4.9 ± 0.6% (as total extract) | Low | |
| Solvent Partitioning | Triterpenoid-enriched fraction | 0.84% | Moderate | |
| Column Chromatography | Semi-purified Ganoderic Acids | Variable | High | |
| Preparative HPLC | Purified this compound | Variable | >95% |
Note: The yields are indicative and can vary. The purity of the final product is dependent on the optimization of the preparative HPLC step.
Signaling Pathways Modulated by Ganoderic Acids
While the specific signaling pathways modulated by this compound are a subject of ongoing research, other ganoderic acids, such as Ganoderic acid C1, have been shown to modulate key inflammatory signaling pathways. This provides a basis for investigating similar activities for this compound.
This diagram illustrates how ganoderic acids may exert their anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB, MAPK, and AP-1, which are involved in the production of pro-inflammatory cytokines like TNF-α. Researchers isolating this compound can use this as a conceptual framework for designing bioactivity studies.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Determination of Ganoderic Acid N
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control, standardization, and pharmacological research of natural products derived from Ganoderma species.
Introduction Ganoderic acids are a class of highly oxidized lanostane-type triterpenoids found in medicinal mushrooms of the Ganoderma genus.[1] These compounds are significant for their wide range of potential therapeutic properties, including anti-inflammatory, hepatoprotective, and anti-cancer activities.[1][2][3] Accurate and reliable quantification of specific ganoderic acids, such as Ganoderic acid N, is crucial for the quality control of raw materials, the standardization of extracts, and for detailed pharmacokinetic and pharmacodynamic studies in drug development.[4] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust, specific, and reproducible method widely employed for this purpose.
Principle This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by detecting the UV absorbance of the analyte as it elutes from the column and comparing its peak area to a calibration curve constructed from reference standards.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg sensitivity).
-
Ultrasonic bath.
-
Rotary evaporator.
-
Centrifuge.
-
-
Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Acetic acid or Formic acid (HPLC grade).
-
Syringe filters (0.2 µm or 0.45 µm, PTFE or nylon).
-
-
Chromatographic Column:
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Chromatographic Conditions
The following table outlines the recommended HPLC parameters for the analysis of this compound.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Acetic Acid; B: Acetonitrile |
| Gradient Program | 0-10 min, 30-50% B; 10-25 min, 50-80% B; 25-30 min, 80% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 252 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of the this compound reference standard. Dissolve it in 1.0 mL of methanol in a volumetric flask to obtain a stock solution with a concentration of 1 mg/mL.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards. A typical concentration range for the calibration curve is 1, 5, 10, 25, 50, and 100 µg/mL.
Preparation of Sample Solutions (from Ganoderma fruiting body)
-
Weighing and Extraction: Accurately weigh about 1.0 g of the dried and powdered Ganoderma sample into a flask. Add 20 mL of methanol to the flask.
-
Ultrasonication: Perform ultrasonic extraction for 30 minutes to facilitate the release of ganoderic acids.
-
Repeat Extraction: Repeat the extraction process at least twice, combining the liquid extracts to ensure maximum recovery.
-
Concentration: Filter the combined extract and evaporate it to dryness using a rotary evaporator under reduced pressure at 40°C.
-
Reconstitution: Re-dissolve the dried residue in a precise volume of methanol (e.g., 10 mL).
-
Final Filtration: Before injection, filter the reconstituted solution through a 0.2 µm syringe filter into an HPLC vial.
HPLC Analysis and Data Processing Workflow
The general workflow from sample preparation to final data analysis is outlined below.
Data Analysis
-
Qualitative Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and a correlation coefficient (r²). The concentration of this compound in the sample is calculated using this regression equation based on its measured peak area.
Method Validation Summary
The performance of an HPLC method should be validated to ensure its reliability. The following table summarizes typical validation parameters for the analysis of ganoderic acids based on published data.
| Validation Parameter | Typical Performance Metric |
| Linearity (r²) | > 0.999 |
| Recovery (%) | 96.85 - 105.09% |
| Precision (RSD %) | Intra-day: 0.8 - 4.8% Inter-day: 0.7 - 5.1% |
| Limit of Detection (LOD) | 0.6 - 0.9 µg/mL |
| Limit of Quantitation (LOQ) | 2 - 3 µg/mL |
Biological Context: Signaling Pathway Involvement
Ganoderic acids have been shown to exert their biological effects, particularly anti-cancer activities, by modulating various cellular signaling pathways. For instance, certain ganoderic acids can inhibit tumor growth by downregulating pro-survival pathways such as the PI3K/AKT/mTOR pathway. The inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis in cancer cells.
Conclusion The described RP-HPLC-UV method provides a reliable, accurate, and precise protocol for the quantification of this compound in Ganoderma samples. This application note offers a comprehensive guide, from sample preparation to data analysis, that can be readily implemented in a laboratory setting for quality control and research purposes. The method's robustness makes it suitable for routine analysis in the development of natural health products and pharmaceuticals.
References
- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Sensitive Detection of Ganoderic Acid N by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in Ganoderma species, most notably Ganoderma lucidum. These compounds are recognized for their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. Ganoderic acid N, a member of this family, is a subject of growing interest in drug discovery and development. Accurate and sensitive quantification of this compound in various matrices such as herbal extracts and biological samples is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.
This document provides a detailed protocol for the sensitive detection and quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodology described herein is based on established protocols for the analysis of similar ganoderic acids and provides a robust starting point for method development and validation.
Quantitative Data Summary
The following tables summarize the key parameters for the UPLC-MS/MS analysis of this compound. It is important to note that while general chromatographic conditions are provided, the specific mass spectrometric parameters for this compound may require optimization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₂O₈ | [1] |
| Molecular Weight | 530.65 g/mol | [1] |
| CAS Number | 110241-19-5 | [1] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMSO and Methanol (B129727) | [1] |
Table 2: UPLC-MS/MS Method Parameters for this compound
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 1000 L/hr |
| Collision Gas | Argon |
Table 3: Proposed MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 529.28 [M-H]⁻ | To be determined | 0.05 | To be determined | To be determined |
| Internal Standard (e.g., Glycyrrhetinic Acid) | 469.33 [M-H]⁻ | 425.30 | 0.05 | 40 | 35 |
Note: The precursor ion for this compound is calculated from its molecular weight (530.65). The product ions and optimal cone voltage and collision energy must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., glycyrrhetinic acid) in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (from Ganoderma fruiting bodies)
-
Grinding: Mill the dried fruiting bodies of Ganoderma into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes in a water bath at room temperature.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine all the supernatants.
-
-
Purification (Optional, for complex matrices): Solid-phase extraction (SPE) with a C18 cartridge can be used to remove interfering substances.
-
Final Preparation:
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol.
-
Add an appropriate amount of the IS working solution.
-
Filter the solution through a 0.22 µm syringe filter into a UPLC vial.
-
UPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
Set up the UPLC system with the parameters outlined in Table 2.
-
A typical gradient elution could be as follows:
-
0-2 min: 10% B
-
2-8 min: 10-90% B (linear gradient)
-
8-10 min: 90% B
-
10-10.1 min: 90-10% B (linear gradient)
-
10.1-12 min: 10% B (re-equilibration)
-
-
-
Mass Spectrometry Conditions:
-
Set up the mass spectrometer with the parameters outlined in Table 2.
-
Method Development for this compound MRM:
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion ([M-H]⁻).
-
Perform a product ion scan to identify the most abundant and stable fragment ions. Common losses for ganoderic acids include H₂O (18 Da), CO₂ (44 Da), and fragments from the side chain.
-
Optimize the collision energy for each transition to achieve the highest signal intensity.
-
-
-
Data Acquisition and Processing:
-
Create a calibration curve by injecting the working standard solutions.
-
Inject the prepared samples for analysis.
-
Process the data using the instrument's software. Quantify this compound based on the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the UPLC-MS/MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Putative Signaling Pathway Inhibition
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many ganoderic acids are known to exert their anti-inflammatory and anti-tumor effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates this general mechanism.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Conclusion
The UPLC-MS/MS method outlined in this document provides a highly sensitive and selective approach for the quantification of this compound. While the provided protocol offers a strong foundation, it is crucial to perform in-house method development and validation, particularly for the optimization of MS/MS parameters, to ensure accurate and reliable results. Further research into the specific biological activities and molecular targets of this compound will be essential to fully understand its therapeutic potential.
References
Protocol for In Vitro Cytotoxicity Assays of Ganoderic Acid N
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their potential therapeutic properties, particularly in oncology.[1][2][3] Among the numerous derivatives, Ganoderic Acid N has demonstrated significant cytotoxic activity against various tumor cell lines, including Hep G2, Hep G2,2,15, and P-388.[4] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, focusing on common assays such as MTT, LDH, and apoptosis detection. Additionally, it outlines the investigation of molecular mechanisms through the analysis of key signaling pathways.
Data Presentation
The cytotoxic effects of various Ganoderic acids are summarized below. While specific IC50 values for this compound were not available in the reviewed literature, its activity against several cancer cell lines is noted.
| Ganoderic Acid Derivative | Cell Line | IC50 Value | Reference |
| This compound | Hep G2, Hep G2,2,15, P-388 | Data not available | [4] |
| Ganoderic Acid A | HepG2 | 187.6 µM (24h), 203.5 µM (48h) | |
| SMMC7721 | 158.9 µM (24h), 139.4 µM (48h) | ||
| Nalm-6 | 140 µg/mL (48h) | ||
| Ganoderic Acid T Derivative (TLTO-A) | HeLa | Lower than Ganoderic Acid T | |
| Ganoderma lucidum extract | ORL-48T | 310 ± 0.1 µg/mL | |
| G. mbrekobenum polyphenols | HepG2 | 7.70 µg/mL (48h) | |
| G. enigmaticum polysaccharides | MDA-MB-231 | 7.75 µg/mL (48h) | |
| HCT116 | 7.91 µg/mL (48h) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
Human cancer cell lines (e.g., Hep G2, P-388)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function) can be determined by plotting the percentage of cell viability against the concentration of this compound.
Cytotoxicity Assay (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.
Materials:
-
This compound
-
Human cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time periods at 37°C and 5% CO₂.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
This compound
-
Human cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Visualization of Workflows and Pathways
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for assessing the in vitro cytotoxicity of this compound.
Plausible Signaling Pathway: Mitochondria-Mediated Apoptosis
Ganoderic acids are known to induce apoptosis through the mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Proposed mitochondria-mediated apoptosis pathway induced by this compound.
Ganoderic acids have also been shown to modulate other signaling pathways, including the NF-κB and PI3K/Akt pathways, which are crucial in cell survival and proliferation. Further investigation into these pathways is recommended to fully elucidate the mechanism of action of this compound.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Ganoderic Acid Administration in Animal Models of Disease
A Note to Researchers: The following application notes and protocols have been compiled to provide a comprehensive guide for the in vivo administration of Ganoderic acids in various disease models. While the initial request specified Ganoderic Acid N, a thorough review of the scientific literature did not yield specific studies on the in vivo administration of this particular variant. Therefore, the data presented herein is based on studies of other prominent and closely related Ganoderic acids, including Ganoderic Acid A, C1, C2, D, and TR, as well as Ganoderic acid-rich extracts. These protocols and data tables can serve as a valuable starting point for designing experiments with other Ganoderic acids, including this compound, with appropriate adjustments for the specific compound's characteristics.
Introduction
Ganoderic acids are a class of highly oxidized lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. These compounds have garnered significant interest for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, hepatoprotective, and immunomodulatory effects.[1][2] This document provides a summary of quantitative data from various in vivo studies and detailed protocols for the administration of Ganoderic acids in animal models of disease.
Quantitative Data Presentation
The following tables summarize the dosages, administration routes, and observed effects of various Ganoderic acids in different animal models of disease.
Table 1: Ganoderic Acid Administration in Oncology Animal Models
| Ganoderic Acid Type | Animal Model | Dosage | Administration Route | Study Duration | Observed Effects | Reference(s) |
| Ganoderic Acid TR | Lewis Lung Carcinoma (LLC) Syngeneic Model | Not Specified | Not Specified | Not Specified | Inhibition of tumor growth and metastasis. | [1] |
| Ganoderic Acid | CT26 Tumor-Bearing Mice | 50 mg/kg | Intraperitoneal | 18 days | Significantly inhibited colon tumor growth. | [3] |
Table 2: Ganoderic Acid Administration in Inflammatory and Immunomodulatory Animal Models
| Ganoderic Acid Type | Animal Model | Dosage | Administration Route | Study Duration | Observed Effects | Reference(s) |
| Ganoderic Acid C2 | Cyclophosphamide-induced immunosuppressed Kunming mice | 20 mg/kg, 40 mg/kg | Not Specified | 14 days | Alleviated cyclophosphamide-induced immunosuppression. | [4] |
| Ganoderic Acid A | Polyarthritic mouse model | Not Specified | Not Specified | Not Specified | Showed efficacy in a polyarthritic mouse model. | |
| Deacetyl ganoderic acid F | Lipopolysaccharide (LPS)-Induced Inflammation Model | Not Specified | Not Specified | Not Specified | Inhibited LPS-induced inflammation in vivo. |
Table 3: Ganoderic Acid Administration in Metabolic and Organ Injury Animal Models
| Ganoderic Acid Type | Animal Model | Dosage | Administration Route | Study Duration | Observed Effects | Reference(s) |
| Ganoderic Acids (Extract) | Mice with excessive alcohol intake | 12 mg/kg (low dose), 36 mg/kg (high dose) | Oral gavage | 6 weeks | Protected against alcoholic liver injury and intestinal microflora disturbance. | |
| Ganoderic Acid A | Hyperlipidemic mice fed a high-fat diet | 75 mg/kg/day (high dose) | Not Specified | Not Specified | Ameliorated lipid metabolism and altered gut microbiota composition. | |
| Ganoderic Acid D | D-galactose-caused aging mice | Low, Medium, and High doses | Intragastric | Not Specified | Reversed age-related decline in swimming time. | |
| Triterpenoids from Ganoderma lucidum | APP/PS1 transgenic mice (Alzheimer's model) | 25 mg/kg/day (low dose), 100 mg/kg/day (high dose) | Oral (mixed with feed) | 10 weeks | Mitigated age-associated brain physiological decline. | |
| Ganoderic Acid A | α-Amatoxin poisoned mice | 20 mg/kg | Intraperitoneal | Single dose post-toxin | Significantly improved survival rate and liver function. | |
| Ganoderic acids-rich ethanol (B145695) extract | Mice with excessive alcohol intake | 25, 50, 100 mg/kg b.w. | Oral gavage | 6 weeks | Protected against alcoholic liver injury and modulated intestinal microbiota. |
Experimental Protocols
Protocol 1: Preparation and Administration of Ganoderic Acids
1.1. Preparation of Ganoderic Acid Solution/Suspension:
-
For Oral Administration:
-
Suspend the required amount of Ganoderic acid in distilled water or a 0.5% solution of carboxymethylcellulose sodium (CMC-Na).
-
For poorly soluble Ganoderic acids, a suspension can be prepared by triturating the powder with a small amount of the vehicle to form a paste, then gradually adding the remaining vehicle with continuous stirring.
-
A self-emulsifying drug delivery system (SEDDS) can also be used. This involves dissolving the Ganoderic acid in a mixture of oil, surfactant, and co-solvent.
-
-
For Intraperitoneal or Subcutaneous Injection:
-
Dissolve the Ganoderic acid in a sterile solution of phosphate-buffered saline (PBS).
-
A mixture of DMSO and saline can also be used as a vehicle. It is crucial to ensure the final concentration of DMSO is non-toxic to the animals.
-
1.2. Administration:
-
Oral Gavage: Administer the prepared solution or suspension directly into the stomach of the animal using a gavage needle. The volume administered should be appropriate for the animal's weight.
-
Intraperitoneal Injection: Inject the sterile solution into the peritoneal cavity of the animal.
-
Incorporation into Feed: For long-term studies, Ganoderic acids can be mixed with the animal feed.
Protocol 2: Alcoholic Liver Injury Model in Mice
This protocol is based on studies using a Ganoderic acid-rich extract.
2.1. Animals and Acclimatization:
-
Use male Kunming mice (or a similar strain) and allow them to acclimatize for at least one week with free access to food and water.
2.2. Experimental Groups:
-
Control Group: Receives saline or vehicle orally.
-
Model Group: Receives alcohol and saline/vehicle orally.
-
Ganoderic Acid Low-Dose Group: Receives alcohol and a low dose of Ganoderic acid (e.g., 12 mg/kg or 25 mg/kg).
-
Ganoderic Acid High-Dose Group: Receives alcohol and a high dose of Ganoderic acid (e.g., 36 mg/kg or 100 mg/kg).
2.3. Procedure:
-
Administer the Ganoderic acid or vehicle by oral gavage daily for the study duration (e.g., 6 weeks).
-
Four hours after Ganoderic acid administration, induce liver injury by oral gavage of 50% ethanol (e.g., 7.5 mL/kg). The control group receives an equivalent volume of saline.
-
Monitor the body weight of the mice weekly.
-
At the end of the study, euthanize the mice and collect blood and liver samples for biochemical and histological analysis.
Protocol 3: Chemotherapy-Induced Fatigue in Tumor-Bearing Mice
This protocol is based on a study using Ganoderic acid in a CT26 colon tumor model.
3.1. Animals and Tumor Implantation:
-
Use female BALB/c mice.
-
Inject CT26 colon carcinoma cells subcutaneously to establish tumors.
3.2. Experimental Groups:
-
Control Group: Tumor-bearing mice receiving saline.
-
5-FU Group: Tumor-bearing mice receiving 5-fluorouracil (B62378) (e.g., 30 mg/kg).
-
Ganoderic Acid Group: Tumor-bearing mice receiving Ganoderic acid (e.g., 50 mg/kg).
-
Combination Group: Tumor-bearing mice receiving both 5-FU and Ganoderic acid.
3.3. Procedure:
-
Once tumors are established, begin treatment administration.
-
Administer Ganoderic acid, 5-FU, or saline intraperitoneally daily for the study duration (e.g., 18 days).
-
Monitor body weight and tumor volume regularly.
-
Conduct behavioral tests to assess fatigue (e.g., grip strength, forced swimming test).
-
At the end of the study, collect tissues for analysis of inflammatory markers and energy metabolism.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids have been shown to modulate several key signaling pathways involved in various diseases.
Caption: Key inflammatory signaling pathways modulated by Ganoderic Acids.
Experimental Workflow for Alcoholic Liver Injury Model
References
Application of Ganoderic Acids in Anti-inflammatory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxidized lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse pharmacological activities, particularly their potent anti-inflammatory effects[1][2]. Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The anti-inflammatory properties of Ganoderic acids are primarily attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response[1][3][4]. This document provides detailed application notes and standardized protocols for the in vitro evaluation of the anti-inflammatory potential of Ganoderic acids.
Mechanism of Action
Ganoderic acids exert their anti-inflammatory effects by interfering with critical intracellular signaling cascades. The most prominently implicated pathways are the NF-κB and MAPK pathways.
-
NF-κB Signaling Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and subsequently degraded. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2). Ganoderic acids have been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.
-
MAPK Signaling Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in regulating cellular responses to a variety of external stimuli. Activation of these kinases leads to the phosphorylation of transcription factors that control the expression of inflammatory genes. Some Ganoderic acids have been found to inhibit the phosphorylation of ERK, JNK, and p38, contributing to their anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize the reported in vitro anti-inflammatory activities of several well-characterized Ganoderic acids. This data can serve as a benchmark for evaluating the potency of Ganoderic acid N.
Table 1: In Vitro Anti-inflammatory Activity of Various Ganoderic Acids
| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration | Key Signaling Pathway(s) |
| Deacetyl Ganoderic Acid F (DeGA F) | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | NF-κB |
| Ganoderic Acid A (GAA) | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not specified | Farnesoid X Receptor (FXR) |
| Ganoderic Acid A (GAA) | AR42J (pancreatic acinar cells) | Caerulein | ROS, p-p65, p-IκBα | Not specified | NF-κB |
| Ganoderic Acid C1 | RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | TNF-α | IC50 = 24.5 µg/mL | MAPK, NF-κB, AP-1 |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 (murine macrophage cell line) or BV-2 (murine microglial cell line) are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, 6-well plates for protein extraction).
-
Allow cells to adhere and grow overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL), for a duration dependent on the endpoint being measured (e.g., 30 minutes for signaling protein phosphorylation, 24 hours for cytokine production).
-
Include control groups: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Following the treatment protocol in a 96-well plate, remove the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 3-4 hours.
-
Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator.
-
Principle: This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
-
Protocol:
-
After cell treatment (typically 24 hours of LPS stimulation), collect 100 µL of the cell culture medium.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
This protocol is for quantifying the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA for the specific cytokine (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions for the commercially available ELISA kit.
-
Measure the absorbance using a microplate reader at the wavelength specified in the kit protocol.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, p-IκBα, p-p65, p-p38).
-
Protocol:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl-sulfate polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific binding, then incubate with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensity using image analysis software.
-
Visualizations
Caption: this compound mediated inhibition of the NF-κB signaling pathway.
Caption: this compound mediated inhibition of the MAPK signaling cascade.
Caption: A typical experimental workflow for in vitro anti-inflammatory assays.
References
Application Notes and Protocols for Investigating the Hepatoprotective Effects of Ganoderic Acids
Disclaimer: Extensive literature searches did not yield specific data on the hepatoprotective effects of Ganoderic acid N . The following application notes and protocols are based on comprehensive research into the hepatoprotective properties of the broader class of Ganoderic acids , with a particular focus on the well-studied Ganoderic acid A , which serves as a representative molecule for this class of compounds. Researchers should consider this substitution when designing and interpreting their experiments.
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities, including potent hepatoprotective effects.[1][2] These compounds have been shown to mitigate liver injury induced by various toxicants, such as alcohol, carbon tetrachloride (CCl4), and α-amanitin, through multiple mechanisms.[2][3][4] These mechanisms include the attenuation of oxidative stress, modulation of inflammatory responses, and regulation of lipid metabolism. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the hepatoprotective potential of Ganoderic acids.
Data Presentation
The hepatoprotective effects of Ganoderic acids have been quantified in several preclinical models of liver injury. The following tables summarize key findings from these studies.
In Vivo Hepatoprotective Effects of Ganoderic Acids in an Alcoholic Liver Disease Mouse Model
| Parameter | Control Group | Model Group (Alcohol) | Ganoderic Acids (Low Dose) | Ganoderic Acids (High Dose) | Reference |
| Serum ALT (U/L) | Normal | Significantly Elevated | Significantly Reduced | Significantly Reduced | |
| Serum AST (U/L) | Normal | Significantly Elevated | Significantly Reduced | Significantly Reduced | |
| Hepatic MDA (nmol/mg prot) | Low | Significantly Increased | Significantly Reduced | Significantly Reduced | |
| Hepatic SOD (U/mg prot) | High | Significantly Reduced | Significantly Increased | Significantly Increased | |
| Hepatic GSH (μmol/g prot) | High | Significantly Reduced | Significantly Increased | Significantly Increased |
ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, MDA: Malondialdehyde, SOD: Superoxide Dismutase, GSH: Glutathione.
In Vivo Hepatoprotective Effects of Ganoderic Acid A in a Non-alcoholic Steatohepatitis (NASH) Mouse Model
| Parameter | Normal Diet | High-Fat High-Cholesterol (HFHC) Diet | GAA (25 mg/kg/day) | GAA (50 mg/kg/day) | Reference |
| Liver Histology (Steatosis Score) | 0 | 3 | 1 | 1 | |
| Liver Histology (Inflammation Score) | 0 | 2 | 1 | 1 | |
| Hepatic α-SMA mRNA | Low | Significantly Increased | Significantly Reduced | Significantly Reduced | |
| Hepatic TGF-β mRNA | Low | Significantly Increased | Significantly Reduced | Significantly Reduced |
GAA: Ganoderic Acid A, α-SMA: alpha-Smooth Muscle Actin, TGF-β: Transforming Growth Factor-beta.
Experimental Protocols
In Vivo Alcoholic Liver Disease (ALD) Model
This protocol describes the induction of ALD in mice and the evaluation of the hepatoprotective effects of Ganoderic acids.
Materials:
-
Male C57BL/6 mice (8 weeks old)
-
Ganoderic acids (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Ethanol (B145695) (50%)
-
Saline
-
Assay kits for ALT, AST, MDA, SOD, and GSH
-
Histology reagents (formalin, paraffin, hematoxylin (B73222), and eosin)
Procedure:
-
Animal Acclimatization: Acclimatize mice for one week under standard laboratory conditions.
-
Group Allocation: Randomly divide mice into four groups: Control, Model, Ganoderic Acids Low Dose, and Ganoderic Acids High Dose.
-
Model Induction and Treatment:
-
Control Group: Administer saline by oral gavage daily.
-
Model Group: Administer 50% ethanol (7.5 mL/kg body weight) by oral gavage daily to induce liver injury.
-
Treatment Groups: Administer Ganoderic acids at the desired doses (e.g., 12 mg/kg and 36 mg/kg body weight) by oral gavage daily, one hour before ethanol administration.
-
-
Experimental Duration: Continue the treatment for a specified period (e.g., 4 weeks).
-
Sample Collection: At the end of the experiment, collect blood samples via cardiac puncture for serum analysis. Euthanize the mice and collect liver tissues.
-
Biochemical Analysis: Measure serum levels of ALT and AST using commercial assay kits.
-
Oxidative Stress Markers: Homogenize a portion of the liver tissue and measure the levels of MDA, SOD, and GSH using respective assay kits.
-
Histopathological Analysis: Fix a portion of the liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (B541160) (H&E) for microscopic examination of liver morphology.
In Vitro Hepatoprotective Assay using HepG2 Cells
This protocol outlines an in vitro method to assess the protective effects of Ganoderic acids against oxidative stress-induced hepatocyte injury.
Materials:
-
HepG2 human hepatoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Ganoderic acids (dissolved in DMSO)
-
Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of Ganoderic acids for a specified duration (e.g., 24 hours).
-
Include a vehicle control group (DMSO).
-
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a toxicant such as H₂O₂ or t-BHP for a defined period (e.g., 2-4 hours) to induce cell damage.
-
Cell Viability Assay (MTT Assay):
-
Remove the medium and add MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Signaling Pathways and Mechanisms of Action
Ganoderic acids exert their hepatoprotective effects through the modulation of several key signaling pathways.
Nrf2/HO-1 Signaling Pathway
Ganoderic acids can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of downstream antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and Glutathione S-transferases (GSTs). This enhances the cellular defense against oxidative stress.
Caption: Nrf2/HO-1 signaling pathway activation by Ganoderic acids.
JAK2/STAT3 Signaling Pathway
In certain models of liver injury, such as α-amanitin-induced toxicity, the Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) pathway is implicated in the inflammatory response and cell death. Ganoderic acid A has been shown to inhibit the phosphorylation of JAK2 and STAT3, thereby downregulating this pro-inflammatory signaling cascade and protecting liver cells.
Caption: Inhibition of the JAK2/STAT3 pathway by Ganoderic Acid A.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the hepatoprotective effects of Ganoderic acids.
Caption: A general experimental workflow for hepatoprotective studies.
Conclusion
The available scientific literature strongly supports the hepatoprotective potential of Ganoderic acids, particularly Ganoderic acid A. These compounds offer a promising avenue for the development of novel therapeutic agents for the prevention and treatment of liver diseases. The protocols and data presented herein provide a solid foundation for researchers to further explore the efficacy and mechanisms of action of this important class of natural products. Future studies are warranted to investigate the specific activities of other individual Ganoderic acids, including this compound, to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Ganoderma lucidum: Novel Insight into Hepatoprotective Potential with Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - Food & Function (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Studying the Neuroprotective Effects of Ganoderic Acid N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant interest for their diverse pharmacological activities. Among these, their neuroprotective potential is a promising area of research for the development of novel therapeutics for neurodegenerative diseases. This document provides a detailed experimental framework for investigating the neuroprotective effects of Ganoderic acid N.
Due to the extensive availability of research data on Ganoderic Acid A (GAA), a structurally similar and major bioactive ganoderic acid, this document will utilize GAA as a representative compound to delineate experimental designs and protocols. It is presumed that the fundamental mechanisms of neuroprotection are conserved among closely related ganoderic acids. The methodologies outlined herein are designed to be adaptable for the specific investigation of this compound.
The primary neuroprotective mechanisms of ganoderic acids that will be explored include the mitigation of oxidative stress, inhibition of apoptosis, and preservation of mitochondrial function.[1][2] These activities are mediated through the modulation of key signaling pathways such as NF-κB, ERK/CREB, and NRF2.[3][4][5]
Data Presentation: Quantitative Effects of Ganoderic Acid A on Neuronal Health
The following tables summarize the quantitative data from studies on Ganoderic Acid A, providing a baseline for expected outcomes when studying this compound.
Table 1: Effect of Ganoderic Acid A on Neuronal Apoptosis and Mitochondrial Function in Primary Hippocampal Neurons
| Parameter | Control Group | Toxin-Induced Group | Toxin + Ganoderic Acid A |
| Apoptosis Rate (%) | 8.84% | 31.88% | 14.93% |
| Mitochondrial Membrane Potential (Δψm) | 409.81 | 244.08 | 372.35 |
Data from a study using a magnesium-free medium to induce epileptic conditions in primary hippocampal neurons.
Table 2: Effect of Ganoderic Acid A on Markers of Oxidative Stress
| Parameter | Toxin-Induced Group | Toxin + Ganoderic Acid A |
| Superoxide (B77818) Dismutase (SOD) Activity (U/mg protein) | 118.84 | 127.15 |
| Malondialdehyde (MDA) Levels | Increased | Decreased |
| Reactive Oxygen Species (ROS) Levels | Increased | Decreased |
| Glutathione (GSH) Levels | Decreased | Increased |
Data compiled from in vitro and in vivo models of neurotoxicity.
Key Experimental Protocols
In Vitro Neuroprotection Assay Using Neuronal Cell Lines
This protocol outlines a general procedure to assess the protective effects of this compound against a neurotoxin-induced injury in a neuronal cell line such as SH-SY5Y or PC12.
a. Cell Culture and Treatment:
-
Culture SH-SY5Y cells in a complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 96-well plates for viability assays or larger plates for protein/RNA analysis.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.
-
Introduce a neurotoxin such as 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or amyloid-beta (Aβ) peptides to induce neuronal damage.
-
Co-incubate for an additional 24-48 hours.
b. Cell Viability Assessment (MTT Assay):
-
After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Assessment of Oxidative Stress
a. Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Culture and treat neuronal cells as described above in a black, clear-bottom 96-well plate.
-
After treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
b. Measurement of Superoxide Dismutase (SOD) Activity:
-
Prepare cell lysates from treated cells.
-
Use a commercially available SOD assay kit that measures the inhibition of the reduction of WST-1 by superoxide anions.
-
Follow the manufacturer's instructions to measure absorbance and calculate SOD activity.
Evaluation of Mitochondrial Function
a. Assessment of Mitochondrial Membrane Potential (Δψm):
-
Culture and treat cells on glass coverslips or in a 96-well plate.
-
After treatment, incubate the cells with a fluorescent probe such as JC-1 (5 µg/mL) for 20 minutes at 37°C.
-
Wash with PBS.
-
Measure the fluorescence of JC-1 monomers (green, indicating low Δψm) and J-aggregates (red, indicating high Δψm) using a fluorescence microscope or plate reader.
-
The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
Western Blot Analysis of Apoptotic Markers
This protocol is for detecting changes in the expression of key proteins involved in apoptosis.
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Visualizations: Workflows and Signaling Pathways
Caption: General experimental workflow for studying this compound neuroprotection.
Caption: Key signaling pathways modulated by this compound in neuroprotection.
Caption: this compound's role in the intrinsic apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Ganoderic Acid A: A Potential Natural Neuroprotective Agent for Neurological Disorders: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderic acid A potentiates the antioxidant effect and protection of mitochondrial membranes and reduces the apoptosis rate in primary hippocampal neurons in magnesium free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganoderic Acid N: Investigating its Potential as a 5-Alpha Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The enzyme 5-alpha reductase is a critical player in androgen metabolism, catalyzing the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). Elevated DHT levels are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and prostate cancer. Consequently, the inhibition of 5-alpha reductase is a key therapeutic strategy for managing these conditions.
Ganoderma lucidum, a mushroom revered in traditional medicine, produces a class of triterpenoids known as Ganoderic acids. Several of these compounds have demonstrated inhibitory activity against 5-alpha reductase, positioning them as promising candidates for the development of new therapeutics. While research has predominantly focused on Ganoderic acid DM and TR, this document outlines the framework for investigating the potential of a related compound, Ganoderic acid N, as a 5-alpha reductase inhibitor.
Data Presentation: 5-Alpha Reductase Inhibition by Ganoderic Acids
The inhibitory potential of a compound against 5-alpha reductase is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for well-studied Ganoderic acids, providing a benchmark for the evaluation of this compound.
| Compound | IC50 (µM) | Enzyme Source | Reference |
| Ganoderic Acid TR | 8.5 | Rat Liver Microsomes | [1] |
| Ganoderic Acid DM | 10.6 | Rat Liver Microsomes | [2] |
| 5α-lanosta-7,9(11),24-triene-15α,26-dihydroxy-3-one | 41.9 | Rat Liver Microsomes | [2] |
| Finasteride (Positive Control) | ~0.02 | Human Prostate Microsomes |
Signaling Pathways and Experimental Workflows
The inhibitory action of Ganoderic acids on 5-alpha reductase directly interferes with the androgen signaling pathway. Understanding this pathway is crucial for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate the androgen signaling pathway, the proposed mechanism of inhibition, and a general workflow for screening potential inhibitors.
Caption: Androgen Signaling Pathway and Site of Inhibition by this compound.
References
Troubleshooting & Optimization
Improving aqueous solubility of Ganoderic acid N for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Ganoderic acid N for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions for my in vitro experiments?
A1: this compound is a member of the triterpenoid (B12794562) class of compounds.[1][2] Triterpenoids are characteristically lipophilic (fat-soluble) and, as a result, have inherently poor solubility in water-based solutions like cell culture media and aqueous buffers.[1][3][4] This low aqueous solubility can lead to the compound precipitating out of solution, resulting in inaccurate dosing and a lack of reproducibility in your in vitro assays.
Q2: What is the recommended solvent for creating a high-concentration stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and effective solvent for preparing high-concentration stock solutions of this compound and other related triterpenoids. It is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. For similar compounds like Ganoderic acid D, solubilities of approximately 30 mg/mL in DMSO have been reported.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?
A3: This common issue, known as "precipitation upon dilution," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous medium. Here are several strategies to troubleshoot this problem:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally 0.5% or less. Most cell lines can tolerate up to 1% DMSO, but this can be cell-line dependent and impact viability in longer assays.
-
Perform Stepwise Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium. This gradual reduction in solvent concentration can sometimes prevent the compound from crashing out of solution.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween 80, in your final formulation can help to maintain the solubility of hydrophobic compounds.
-
Consider Alternative Solubilization Methods: If precipitation persists, you may need to explore methods beyond simple DMSO dissolution, such as using cyclodextrins.
Q4: Are there alternatives to DMSO for solubilizing this compound?
A4: Yes, several alternatives can be employed, especially if you are concerned about DMSO-related cytotoxicity or its effects on cellular processes.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Co-solvents: A mixture of a biocompatible organic solvent and an aqueous buffer can be used. For instance, dissolving Ganoderic acid D in ethanol (B145695) before diluting it into a PBS buffer has been shown to work.
-
pH Adjustment: Since ganoderic acids are weak acids, altering the pH of the buffer can influence their solubility. However, this must be done carefully to ensure the final pH is compatible with your cell culture conditions.
Troubleshooting Guides
Problem 1: High Cell Death Observed in Vehicle Control Wells
Your control wells, treated only with the solvent (e.g., DMSO) at the same concentration used for your this compound treatment, show significant cytotoxicity.
Cause: The final concentration of your organic solvent is too high for your specific cell line.
Solution:
-
Determine the Maximum Tolerable DMSO Concentration: Before proceeding with your main experiment, perform a dose-response experiment to find the highest concentration of DMSO your cells can tolerate without significant loss of viability. Test a range of concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).
-
Reduce Final DMSO Concentration: Based on your findings, adjust your stock solution concentration so that the final DMSO concentration in your assay remains at or below the determined non-toxic level (typically ≤0.5%).
Problem 2: Inconsistent or Non-Reproducible Assay Results
You are observing high variability between replicate wells or experiments.
Cause: this compound is likely precipitating out of solution either during preparation or over the course of the experiment, leading to inconsistent dosing.
Solution:
-
Visual Inspection: Before adding your treatment solution to the cells, carefully inspect it under a light source for any signs of cloudiness or precipitate. If observed, do not use the solution.
-
Employ Cyclodextrin (B1172386) Encapsulation: This is a robust method to significantly improve the aqueous solubility and stability of this compound. See the detailed protocol below.
-
Reduce Incubation Time: If feasible for your assay, reducing the incubation time may minimize the chances of the compound precipitating out of the medium over time.
Quantitative Data Summary
The following tables provide reference data for solvent tolerance and solubility of related ganoderic acids. Note that specific values for this compound should be determined empirically.
Table 1: Recommended Final DMSO Concentrations for In Vitro Assays
| Cell Type Sensitivity | Recommended Max. Final DMSO Concentration | Notes |
| Highly Sensitive (e.g., Primary Cells) | ≤ 0.1% | Primary cells are often more sensitive to solvent toxicity. |
| Most Cell Lines (General Use) | ≤ 0.5% | This concentration is widely considered safe for many cell lines with no significant cytotoxicity. |
| Robust Cell Lines (Assay Dependent) | Up to 1.0% | Some cell lines can tolerate 1%, but a vehicle control is critical. |
| High Concentrations (Avoid) | > 1.0% | Concentrations of 2-5% are often cytotoxic and can inhibit cell proliferation. |
Table 2: Reported Solubility of Related Ganoderic Acids
| Compound | Solvent System | Reported Solubility |
| Ganoderic Acid D | DMSO | ~30 mg/mL |
| Ganoderic Acid D | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL |
| Ganoderic Acid A Glycoside (GAA-G2) | Aqueous Solution | >70,000 µg/mL (over 4500-fold increase from parent) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
This protocol outlines the standard method for preparing a high-concentration stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired molarity (e.g., 10-20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Sterilization & Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot into sterile tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Improving Aqueous Solubility with HP-β-Cyclodextrin
This protocol describes how to prepare an aqueous formulation of this compound using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to HP-β-CD. Ratios from 1:1 to 1:2 are common starting points.
-
Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD in deionized water or a relevant buffer (e.g., PBS). Warm the solution to 40-50°C and stir until the cyclodextrin is fully dissolved.
-
Compound Addition:
-
Method A (Direct): Add the powdered this compound directly to the stirring HP-β-CD solution.
-
Method B (Solvent Evaporation): Dissolve the this compound in a minimal amount of a volatile organic solvent (e.g., ethanol). Add this solution dropwise to the stirring cyclodextrin solution.
-
-
Complexation: Seal the container and stir the mixture vigorously at room temperature or a slightly elevated temperature for 24-72 hours. This extended stirring time is crucial for the formation of the inclusion complex.
-
Final Preparation: After stirring, the solution can be filter-sterilized (0.22 µm) for use in cell culture.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for preparing and using this compound in assays.
Potential Signaling Pathway Modulation
Ganoderic acids have been reported to exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK.
Caption: Potential inhibition of inflammatory signaling pathways by this compound.
References
Technical Support Center: Optimization of Ganoderic Acid N Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for optimizing the extraction yield of Ganoderic acid N and other related ganoderic acids from fungal biomass.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound? A1: Ganoderic acids, being triterpenoids, are readily soluble in organic solvents.[1] Ethanol (B145695) is a frequently recommended choice, particularly an 80% ethanol solution, as it offers a good balance of extraction efficiency and safety compared to more toxic solvents like chloroform.[1][2] Methanol (B129727) and ethyl acetate (B1210297) are also reported to be effective extraction solvents.[1]
Q2: Which part of the Ganoderma fungus contains the highest concentration of ganoderic acids? A2: Ganoderic acids are present in the fruiting bodies, mycelia, and spores of the fungus, though concentrations can vary significantly.[1] Fruiting bodies are a very common source for extraction. However, liquid fermentation of mycelia allows for greater control over production conditions and can be optimized for higher yields.
Q3: What is the primary benefit of using Ultrasound-Assisted Extraction (UAE) for ganoderic acids? A3: The main advantage of UAE is its ability to significantly enhance extraction efficiency. The cavitation forces generated by the ultrasound waves disrupt the rigid chitin (B13524) cell walls of the Ganoderma species, improving solvent penetration and the release of intracellular compounds like ganoderic acids. This often results in higher yields in shorter times and at lower temperatures, which helps preserve the integrity of heat-sensitive compounds.
Q4: How are individual ganoderic acids, like this compound, quantified after extraction? A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and accurate methods for separating and quantifying individual ganoderic acids. These methods use a C18 column for separation and a UV detector (e.g., at 252 nm) or a mass spectrometer for detection. Quantification is achieved by comparing the peak areas of the sample to those of known reference standards.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Poor Raw Material Quality | The concentration of ganoderic acids varies between strains and growth parts (fruiting body, mycelium, spores). Use a verified, high-quality source material. Cultivated Ganoderma lucidum may have higher concentrations than wild samples. |
| Suboptimal Solvent | The polarity of the solvent system may not be optimized. Ethanol (around 80%) is a good starting point. Experiment with other solvents like methanol or ethyl acetate to see what works best for your specific biomass. |
| Inefficient Extraction Method | Simple maceration can result in lower yields. Consider using Ultrasound-Assisted Extraction (UAE) or Supercritical CO2 extraction to improve efficiency by disrupting fungal cell walls. |
| Incorrect Extraction Parameters | Optimize temperature, time, and particle size. Grinding the biomass to a fine powder increases surface area. For UAE, a temperature of around 45°C and a duration of 45 minutes have been shown to be effective. Excessive heat or time can degrade the compounds. |
| Inadequate Oxygen Supply (for Submerged Cultures) | For ganoderic acids produced via liquid fermentation, adequate air supply is crucial for their accumulation. Ensure proper aeration in your bioreactor or culture flasks. |
Issue 2: Inconsistent Extraction Results
| Possible Cause | Recommended Solution |
| Variable Sample Preparation | Ensure your sample preparation is standardized. This includes consistent drying, grinding, and sieving to achieve a uniform particle size for every batch. |
| Fluctuations in Extraction Parameters | Precisely control and monitor parameters like temperature and sonication power. Use a cooling water bath during sonication to maintain a stable temperature, as ultrasonic probes can generate significant heat. |
| Non-Homogeneous Mixture | During extraction, especially with UAE, ensure the sample-solvent mixture is continuously and adequately stirred. This provides uniform exposure to the ultrasonic waves and solvent. |
Issue 3: Suspected Degradation of Ganoderic Acids
| Possible Cause | Recommended Solution |
| Excessive Temperature or Heat Exposure | High temperatures can degrade ganoderic acids. Use lower extraction temperatures and concentrate the final extract under reduced pressure (e.g., with a rotary evaporator) at a controlled temperature (e.g., 50°C). |
| Excessive Ultrasonic Power | While higher power can increase extraction, excessive power can lead to the degradation of the target compounds. Perform optimization experiments to find the ideal power setting. |
| Prolonged Extraction Time | Overly long extraction times can lead to compound degradation. Conduct a time-course study to identify the optimal duration that maximizes yield before significant degradation begins. |
Data Summary Tables
Table 1: Comparison of Extraction Methods for Ganoderic Acids
| Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the biomass in a solvent for an extended period. | Simple, requires minimal equipment. | Time-consuming, may result in lower yields. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | High efficiency, shorter extraction time, lower temperatures. | Requires specialized equipment, potential for compound degradation if not optimized. |
| Supercritical CO2 Extraction | Uses carbon dioxide in a supercritical state as the solvent. | "Green" method, high selectivity, solvent is easily removed. | High initial equipment cost, requires high pressure. |
| Hot Solvent Extraction | Extraction with a solvent at an elevated temperature. | Can increase solubility and extraction rate. | Risk of degrading thermally sensitive compounds. |
Table 2: Optimized Parameters for Ganoderic Acid Extraction
| Parameter | Optimized Value / Recommendation | Source |
| Solvent | 80-95% Ethanol | |
| Solid-to-Liquid Ratio | 1:20 (w/v) | |
| Particle Size | Fine powder (e.g., 40-60 mesh) | |
| UAE Temperature | 45°C - 60.22°C | |
| UAE Time | 45 minutes | |
| Hot Extraction Temperature | 60°C - 80°C | |
| Culture Glucose (Liquid) | 40 g/L | |
| Culture Air Supply (Liquid) | Essential for high yield; can nearly double the output. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Ganoderic Acids
-
Sample Preparation: Dry the Ganoderma lucidum fruiting bodies or mycelial biomass (e.g., at 70°C for 24h) and grind them into a fine powder (e.g., pass through a 60-mesh sieve).
-
Extraction: Mix 1 gram of the prepared powder with 20 mL of 80% ethanol in a suitable flask (1:20 w/v ratio).
-
Sonication: Place the flask in an ultrasonic bath equipped with temperature control. Sonicate the mixture for 45 minutes at a controlled temperature of 45°C. Ensure the mixture is well-agitated.
-
Filtration: After sonication, filter the mixture through gauze or filter paper to separate the liquid extract from the solid fungal residue.
-
Repeat Extraction (Optional but Recommended): Repeat the extraction process on the residue two more times to maximize yield. Combine all liquid extracts.
-
Concentration: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator at a temperature of 50°C to obtain the crude ganoderic acid extract.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare a stock solution of your this compound reference standard (e.g., 1 mg/mL in methanol). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Redissolve a known quantity of the crude extract in the mobile phase solvent. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
System: HPLC with UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic or acetic acid) is common.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system. Identify the this compound peak in your sample by comparing its retention time with that of the standard. Quantify the amount by integrating the peak area and comparing it against the standard calibration curve.
Visualizations
Caption: Experimental workflow for ganoderic acid extraction.
References
Technical Support Center: Troubleshooting Ganoderic Acid N Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Ganoderic acid N in their experiments, encountering precipitation in cell culture media can be a significant hurdle. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address this common issue, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is causing this?
A1: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is significantly lower.[1] this compound, being a hydrophobic triterpenoid, has very poor aqueous solubility.[2][3] The abrupt change in solvent polarity causes the compound to fall out of solution.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. A supplier datasheet indicates a solubility of 50 mg/mL (94.22 mM) in DMSO with the aid of ultrasonication.[3] For other similar ganoderic acids, ethanol (B145695) has also been used.[4] It is crucial to use a high-purity, anhydrous grade of DMSO to avoid moisture absorption, which can reduce solubility.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower. The tolerance to DMSO can be cell-line specific, so it is best practice to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to assess any potential effects on your cells.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Under these conditions, the stock solution can be stable for several months.
Q5: Can the pH of my cell culture medium affect the solubility of this compound?
A5: Yes, the pH of the culture medium can influence the solubility of ganoderic acids. While specific data for this compound is limited, some studies suggest that these compounds may be unstable in acidic conditions. It is important to use a properly buffered medium and ensure the incubator's CO2 levels are correctly calibrated to maintain a stable physiological pH.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired experimental concentration of this compound exceeds its solubility limit in the aqueous cell culture medium. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions. |
| Solvent Shock | The rapid dilution of a concentrated DMSO stock solution into the cell culture medium causes an abrupt change in polarity, leading to precipitation. | Employ a serial dilution method. Instead of adding the DMSO stock directly to the full volume of media, create an intermediate dilution in a smaller volume of pre-warmed media first. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. |
| Improper Mixing Technique | Adding the stock solution too quickly without adequate mixing can create localized high concentrations that precipitate. | Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube to ensure rapid and uniform dispersion. |
| Interaction with Media Components | Over time, this compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to precipitation. | If precipitation occurs during longer incubation periods, consider reducing the serum concentration or using a serum-free medium if your cell line allows. It is also advisable to prepare fresh dilutions of this compound immediately before each experiment. |
| Compound Instability | This compound may degrade over time in the aqueous environment of the cell culture medium, and the degradation products may be less soluble. | Prepare fresh working solutions for each experiment and avoid storing diluted solutions in aqueous buffers. For long-term experiments, the stability of this compound in your specific medium should be assessed. |
Quantitative Data Summary
The following table summarizes key quantitative data for Ganoderic acids based on available information. Note that data for this compound is limited, and information from similar compounds is provided for reference.
| Parameter | This compound | Ganoderic Acid A (for reference) | Ganoderic Acid D (for reference) |
| Molecular Weight | 530.65 g/mol | 516.67 g/mol | 514.7 g/mol |
| Solubility in DMSO | 50 mg/mL (94.22 mM) | 100 mg/mL (193.54 mM) | ~30 mg/mL |
| Solubility in Ethanol | Not specified | 100 mg/mL | ~30 mg/mL |
| Aqueous Solubility | Poorly soluble | Insoluble | Sparingly soluble (~0.25 mg/mL in 1:3 ethanol:PBS pH 7.2) |
| Stock Solution Storage | -20°C or -80°C, protected from light | -20°C | -20°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the recommended procedure for preparing a this compound working solution to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% anhydrous DMSO to a final concentration of 10-50 mM.
-
If necessary, use brief ultrasonication to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use, light-protecting tubes and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution (Example for a 10 µM final concentration):
-
Pre-warm your complete cell culture medium (with or without serum) in a 37°C water bath.
-
To achieve a final DMSO concentration of 0.1%, you will perform a 1:1000 dilution of your stock.
-
In a sterile conical tube, add the required volume of pre-warmed medium (e.g., 10 mL).
-
While gently vortexing the tube, slowly add the calculated volume of the this compound stock solution (e.g., 10 µL of a 10 mM stock) drop-by-drop.
-
Continue to mix gently for a few seconds to ensure a homogenous solution.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determination of Maximum Soluble Concentration
This protocol allows you to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
-
Prepare a High-Concentration Stock Solution as described in Protocol 1.
-
Prepare Serial Dilutions:
-
In a 96-well plate or sterile microcentrifuge tubes, add a fixed volume of pre-warmed cell culture medium to each well/tube (e.g., 198 µL).
-
In the first well, add a volume of your DMSO stock solution to achieve the highest desired concentration (e.g., 2 µL of a 10 mM stock for a 100 µM final concentration). Mix well.
-
Perform a 2-fold serial dilution by transferring half of the volume (e.g., 100 µL) from the first well to the second, and so on.
-
Include a well with medium and the highest concentration of DMSO as a vehicle control.
-
-
Incubate and Observe:
-
Incubate the plate/tubes under your standard cell culture conditions (37°C, 5% CO2).
-
Visually inspect for any signs of precipitation (haziness, cloudiness, or visible particles) at different time points (e.g., 0, 2, 6, and 24 hours).
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration. For a more quantitative assessment, the absorbance at 600 nm can be measured, where an increase indicates precipitation.
-
Visualizations
Experimental Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound effects.
Common Signaling Pathways Modulated by Ganoderic Acids
While the specific signaling pathways targeted by this compound are not extensively detailed in the available literature, research on other ganoderic acids, such as A, C1, D, and TR, reveals common molecular targets involved in cancer cell proliferation, survival, and inflammation. This diagram represents a generalized overview of these pathways.
Caption: Common signaling pathways affected by Ganoderic acids.
References
Technical Support Center: Enhancing the Stability of Ganoderic Acid N Stock Solutions
For researchers, scientists, and drug development professionals utilizing Ganoderic acid N, maintaining the integrity of stock solutions is paramount for reproducible and accurate experimental results. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For creating concentrated stock solutions, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended.[1][2][3] Ganoderic acids, including this compound, are triterpenoids and generally exhibit good solubility in organic solvents like DMSO, ethanol, and dimethyl formamide.[2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in the chosen solvent (e.g., DMSO) to achieve the desired concentration.[3] Gentle warming in a water bath or sonication can aid in dissolution if necessary. It is advisable to prepare and use the solution on the same day; however, if advance preparation is needed, proper storage is crucial.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability. It is critical to protect the solutions from light. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: How stable is this compound in aqueous solutions or cell culture media?
A4: The stability of many triterpenoids, including ganoderic acids, is compromised in aqueous solutions. It is strongly recommended to prepare fresh dilutions in your aqueous buffer or cell culture medium immediately before each experiment. Storing this compound in diluted, aqueous forms for extended periods should be avoided as it may lead to precipitation or degradation. We do not recommend storing aqueous solutions for more than one day.
Q5: I am observing inconsistent results in my experiments. Could the stability of my this compound solution be the issue?
A5: Yes, inconsistent experimental outcomes can often be attributed to compound instability. If you suspect degradation, consider the following:
-
Freshness of Dilutions: Always prepare fresh working solutions from your frozen stock immediately before use.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO for your stock solution.
-
Storage Practices: Confirm that your stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.
-
Incubation Time: Long incubation times in aqueous media can lead to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting stock solution in aqueous media. | Low aqueous solubility of this compound. | Prepare serial dilutions to reach the final concentration. Ensure complete dissolution at each step. Consider using a small percentage of an organic co-solvent in your final dilution if your experimental system allows. |
| Reduced or no biological activity observed. | Degradation of this compound in the stock or working solution. | Prepare a fresh stock solution from powder. Always make fresh dilutions for each experiment. Perform a stability check of your stock solution using HPLC (see Experimental Protocols). |
| Inconsistent results between experiments. | Instability of this compound under experimental conditions. | Minimize the time the compound is in aqueous solution before adding to your assay. Include a positive control to ensure the experimental system is functioning correctly. Consider the pH of your medium, as some ganoderic acids are sensitive to acidic conditions. |
| Difficulty dissolving the this compound powder. | Compound may require assistance to fully dissolve. | Use an ultrasonic bath or gentle warming to 37°C to aid dissolution in the organic solvent. |
Quantitative Data on Stability
While specific quantitative stability data for pure this compound is not extensively published, the following table provides a hypothetical example based on typical stability patterns for triterpenoids to illustrate how such data would be presented. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.
Table 1: Hypothetical Stability of this compound (1 mg/mL) in Various Solvents
| Solvent | Storage Condition | % Remaining after 24 hours | % Remaining after 7 days |
| DMSO | -20°C, protected from light | >99% | >98% |
| DMSO | Room Temperature (25°C) | ~95% | ~85% |
| Ethanol | -20°C, protected from light | >98% | >95% |
| PBS (pH 7.4) | 4°C | <80% | <50% |
Note: This data is illustrative and not based on direct experimental results for this compound.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile, light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is dissolved. If necessary, use an ultrasonic bath for short intervals or warm gently to 37°C.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Stability Testing of this compound by HPLC
This protocol provides a framework for assessing the stability of this compound in a chosen solvent over time.
-
Materials:
-
This compound stock solution
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic or acetic acid)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
-
Incubator or water bath
-
-
Procedure:
-
Prepare a working solution of this compound in the solvent to be tested at a known concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Immediately inject a sample into the HPLC system to obtain the initial (T=0) peak area. A typical detection wavelength for ganoderic acids is around 252 nm.
-
Store the remaining working solution under the desired test conditions (e.g., room temperature, 4°C, 37°C).
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), inject an aliquot of the stored solution into the HPLC system.
-
Record the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial peak area.
-
Visual Guides
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Method Refinement for Baseline Separation of Ganoderic Acid Isomers by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining High-Performance Liquid Chromatography (HPLC) methods for the baseline separation of ganoderic acid isomers. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the analysis of these structurally similar bioactive compounds from Ganoderma species.
Experimental Protocols
Achieving reproducible and accurate quantification of ganoderic acid isomers requires a robust and well-defined HPLC method. Below are detailed protocols that serve as a starting point for method development and refinement.
Sample Preparation
A generalized procedure for the extraction of ganoderic acids from Ganoderma samples is as follows:
-
Grinding: Grind the dried fruiting bodies of Ganoderma into a fine powder.
-
Extraction: Perform ultrasonic extraction with a suitable organic solvent such as methanol (B129727), ethanol, or chloroform. This process is typically repeated multiple times to ensure complete extraction.[1]
-
Filtration and Evaporation: Combine the extracts, filter them, and then evaporate the solvent to dryness under reduced pressure at a controlled temperature (e.g., 40°C).[1]
-
Re-dissolving and Filtering: Re-dissolve the dried residue in a known volume of the mobile phase or methanol and filter the solution through a 0.2 µm or 0.45 µm syringe filter before injecting it into the HPLC system.[1][2]
Standard HPLC Method for Ganoderic Acid Analysis
This protocol is a general guideline and may require optimization based on the specific ganoderic acid isomers of interest and the sample matrix.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Gradient elution using Acetonitrile (B52724) (A) and acidified water (B) (e.g., 0.1% acetic acid, 0.03% phosphoric acid, or 0.1% formic acid) |
| Gradient Program | Start with a lower percentage of Acetonitrile and gradually increase it. A typical starting point could be a linear gradient from 25% A to 45% A over 45 minutes. |
| Flow Rate | 0.6 - 1.0 mL/min |
| Detection Wavelength | 252 nm or 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 - 20 µL |
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of ganoderic acid isomers, providing potential causes and their corresponding solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-eluting Peaks | Inappropriate Mobile Phase Composition: The solvent strength or selectivity may not be optimal for separating structurally similar isomers. | - Modify the gradient profile: A shallower gradient can improve the separation of closely eluting peaks. - Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. - Adjust the pH of the aqueous phase: Modifying the pH can change the ionization state of the acidic ganoderic acids and improve separation. |
| Peak Tailing | Secondary Interactions: Active silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of ganoderic acids. | - Use an end-capped C18 column: Modern, high-purity silica (B1680970) columns with end-capping minimize silanol interactions. - Lower the pH of the mobile phase: Adding a small amount of acid (e.g., acetic acid, formic acid) to the mobile phase can suppress the ionization of silanol groups. |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce the injection volume or dilute the sample. | |
| Split Peaks | Partially Blocked Column Frit: Particulates from the sample or system can block the inlet frit, causing uneven sample distribution. | - Back-flush the column. If the problem persists, the frit or the entire column may need to be replaced. |
| Column Void: A void in the stationary phase can cause the sample to travel through different paths. | - Replace the column, as this indicates column degradation. | |
| Injection Solvent Mismatch: A significant difference between the injection solvent and the mobile phase can cause peak distortion. | - Dissolve the sample in the initial mobile phase whenever possible. | |
| Broad Peaks | High Molecular Weight and Polydispersity (for intact polysaccharides): Size-exclusion chromatography (SEC) is often more suitable for large molecules. | - For ganoderic acids, this can indicate issues with the column or mobile phase. Consider the solutions for poor resolution and peak tailing. |
| Fluctuating Retention Times | Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase components. | - Ensure the mobile phase is properly degassed and mixed. - Manually prepare the mobile phase to bypass any issues with the online mixing device. |
| Temperature Fluctuations: Changes in column temperature can affect retention times. | - Use a reliable column oven to maintain a constant temperature. |
Frequently Asked Questions (FAQs)
Q1: Why are my ganoderic acid isomer peaks not separating at the baseline?
A: The primary challenge in separating ganoderic acid isomers is their structural similarity. To achieve baseline separation, you may need to optimize your chromatographic conditions. This includes adjusting the mobile phase composition (both the organic modifier and the pH of the aqueous phase), using a shallower gradient, and selecting a high-resolution C18 column.
Q2: What is the best type of column to use for ganoderic acid analysis?
A: Reversed-phase C18 columns are the most commonly used and effective stationary phase for the separation of ganoderic acids. Opting for a column with high carbon load and effective end-capping will generally provide better peak shape and resolution.
Q3: How can I improve the peak shape of my ganoderic acids?
A: Peak tailing is a common issue for acidic compounds like ganoderic acids. To improve peak shape, ensure the mobile phase is sufficiently acidic (e.g., with 0.1% acetic or formic acid) to suppress the ionization of both the analytes and residual silanols on the column. Also, avoid overloading the column by injecting a smaller sample volume or a more dilute sample.
Q4: My retention times are shifting between injections. What could be the cause?
A: Fluctuating retention times are often due to inconsistencies in the mobile phase composition or temperature. Ensure your solvent reservoirs are not running low, the mobile phase is thoroughly mixed and degassed, and your column oven is maintaining a stable temperature.
Q5: Should I use HPLC-UV or UPLC-MS for my ganoderic acid analysis?
A: The choice depends on your specific needs. HPLC-UV is a robust and cost-effective method suitable for quantifying major ganoderic acids and for routine quality control. UPLC-MS offers higher sensitivity and specificity, making it ideal for comprehensive profiling, analyzing trace-level compounds, and research applications where detailed structural information is required.
Visual Workflow for Method Refinement
The following diagram illustrates a logical workflow for troubleshooting and refining your HPLC method to achieve baseline separation of ganoderic acid isomers.
Caption: A workflow for troubleshooting HPLC method refinement.
References
Technical Support Center: Overcoming Low Bioavailability of Ganoderic Acid N
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of Ganoderic acid N.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a bioactive triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum. Like many other ganoderic acids, it is a lipophilic and poorly water-soluble compound. This characteristic leads to low oral bioavailability, which can limit its therapeutic efficacy as only a small fraction of the administered dose reaches systemic circulation to exert its pharmacological effects.[1] While this compound has been identified as a bioavailable constituent in triterpenoid-enriched fractions of Ganoderma lucidum, specific pharmacokinetic data for the purified compound is limited.[2]
Q2: What are the main reasons for the low oral bioavailability of ganoderic acids?
The low oral bioavailability of ganoderic acids, including likely that of this compound, is attributed to several factors:
-
Poor aqueous solubility: Their hydrophobic nature limits their dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[3][4]
-
First-pass metabolism: After absorption, they may be extensively metabolized in the liver before reaching systemic circulation.[5]
-
Poor permeability: Their chemical structure may not be optimal for passive diffusion across the intestinal epithelial membrane.
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
Nanoformulation is a leading strategy to improve the oral bioavailability of poorly soluble compounds like this compound. Key approaches include:
-
Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate hydrophobic drugs, improving their solubility and absorption.
-
Nanodispersions: These formulations increase the surface area of the drug, which can lead to an enhanced dissolution rate.
-
Polymeric Nanoparticles: These offer controlled release and can be surface-modified for targeted delivery.
Q4: What analytical methods are suitable for quantifying this compound in plasma samples?
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is the preferred method for the sensitive and selective quantification of ganoderic acids in biological matrices like plasma. UPLC-MS/MS offers even greater sensitivity and faster analysis times.
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency (%EE) and Drug Loading (%DL) of this compound in Lipid Nanoparticles.
-
Possible Cause: Poor solubility of this compound in the chosen solid lipid.
-
Troubleshooting Tip: Screen various solid lipids to identify one with better solubilizing capacity for this compound. The choice of lipid is a critical factor influencing encapsulation efficiency. Consider using a nanostructured lipid carrier (NLC) formulation, which incorporates a liquid lipid to create imperfections in the crystal lattice, providing more space for drug molecules.
-
-
Possible Cause: Partitioning of this compound into the external aqueous phase during formulation.
-
Troubleshooting Tip: Adjust the pH of the aqueous phase to a value where the solubility of this compound is minimized, thereby promoting its partitioning into the lipid phase.
-
Issue 2: Particle Aggregation and Instability of the Nanoparticle Suspension During Storage.
-
Possible Cause: Insufficient surface charge (low zeta potential).
-
Troubleshooting Tip: Ensure the zeta potential of the nanoparticle suspension is sufficiently high (typically > |30| mV) to provide enough electrostatic repulsion to prevent aggregation. This can be achieved by selecting an appropriate surfactant or by adding a charged lipid to the formulation.
-
-
Possible Cause: Lipid polymorphism and particle growth.
-
Troubleshooting Tip: During storage, the lipid matrix can undergo polymorphic transitions to a more stable, ordered crystalline form, which can lead to drug expulsion and particle growth. Using a blend of lipids or formulating as NLCs can reduce the crystallinity of the lipid core and improve long-term stability. Store the nanoparticle dispersion at a suitable temperature (e.g., 4°C) to minimize lipid transitions.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of Various Ganoderic Acids (Data from Rat Studies)
| Ganoderic Acid | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Absolute Bioavailability (%) | Reference |
| Ganoderic Acid A | 100 (oral) | 358.73 | < 0.61 | 2.49 | 10.38 - 17.97 | |
| Ganoderic Acid A | 200 (oral) | 1378.20 | < 0.61 | 2.31 | 10.38 - 17.97 | |
| Ganoderic Acid A | 400 (oral) | 3010.40 | < 0.61 | 2.18 | 10.38 - 17.97 | |
| Ganoderic Acid H | TEF (oral) | 2509.9 | ~1.0 | - | - |
TEF: Triterpenoid-Enriched Fraction
Table 2: Comparison of Analytical Methods for Ganoderic Acid Quantification
| Performance Metric | HPLC-UV | UPLC-MS/MS | Reference |
| Linearity (r²) | > 0.998 | > 0.998 | |
| LOD | 0.34 - 2.2 µg/mL | 0.66 - 6.55 µg/kg | |
| LOQ | 1.01 - 4.23 µg/mL | 2.20 - 21.84 µg/kg | |
| Precision (RSD) | Intra-day: 0.81-3.20%Inter-day: 0.40-3.67% | Intra-day: < 6.8%Inter-day: < 8.1% | |
| Accuracy/Recovery | 97.09 - 100.79% | 89.1 - 114.0% |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is adapted from methods used for other ganoderic acids.
-
Preparation of Lipid Phase:
-
Melt a solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point.
-
Add a liquid lipid (e.g., oleic acid) to the molten solid lipid.
-
Dissolve this compound in the molten lipid mixture with continuous stirring to ensure a homogenous mixture.
-
-
Preparation of Aqueous Phase:
-
Dissolve a surfactant (e.g., Poloxamer 188) and a co-surfactant (e.g., soy lecithin) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Nanoemulsion:
-
Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
-
Nanonization:
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the entrapment efficiency (%EE) and drug loading (%DL) by separating the free drug from the NLCs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and the pellet.
-
Protocol 2: Quantification of this compound in Rat Plasma using LC-MS/MS
This protocol is a general guideline based on methods for other ganoderic acids.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 20 µL of an internal standard solution (e.g., another ganoderic acid not present in the sample or a structurally similar compound).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the concentration of this compound in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of Novel Ganoderic-Acid-Encapsulated Nanodispersions Using the Combination of Ultrasonic Cavitation and… [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Increase Ganoderic Acid N Production in Liquid Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) for increasing Ganoderic acid N production in liquid culture of Ganoderma lucidum.
Troubleshooting Guides
Issue 1: Slow Mycelial Growth
Q1: My Ganoderma lucidum culture is exhibiting slow growth. What are the potential causes and how can I resolve this?
A1: Slow mycelial growth can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Suboptimal Temperature: Ganoderma lucidum typically thrives at temperatures around 28°C. Significant deviations can impede growth. Ensure your incubator is accurately calibrated and maintains a consistent temperature.
-
Inappropriate pH: The optimal initial pH for mycelial growth generally falls between 4.5 and 6.5. An overly acidic or alkaline medium can inhibit growth. Adjust the initial pH of your culture medium accordingly.
-
Nutrient Limitation: An imbalance in the carbon-to-nitrogen (C/N) ratio is a common issue. Review your medium composition and consider adjusting the concentrations of your carbon and nitrogen sources.
-
Poor Inoculum Quality: A small or low-viability inoculum can result in a prolonged lag phase and slow growth. Use a sufficient amount of healthy, actively growing mycelium for inoculation, typically around 10-12% (v/v).
Issue 2: High Mycelial Biomass but Low this compound Yield
Q2: I'm achieving high mycelial biomass, but the yield of this compound is consistently low. What strategies can I employ to enhance production?
A2: This is a common challenge, as the conditions for optimal growth and secondary metabolite production often differ. The following strategies can help enhance Ganoderic acid biosynthesis:
-
Two-Stage Fermentation: Implement a two-stage culture process. The first stage should focus on rapid biomass accumulation under optimal growth conditions (e.g., shake-flask culture). In the second stage, shift the culture to conditions that favor Ganoderic acid production, such as static culture or a modified medium composition, which can induce stress and trigger secondary metabolism.[1]
-
Nitrogen Limitation: A lower nitrogen level in the fermentation medium can significantly boost the production of ganoderic acids.[1] After an initial growth phase, reducing the nitrogen concentration can shift the metabolic focus from primary growth to the synthesis of secondary metabolites.[1]
-
Carbon Source Optimization: While glucose is a common carbon source, its concentration is critical. An optimal glucose concentration is typically around 40 g/L. High sugar concentrations can induce osmotic stress and inhibit both growth and production.
-
Elicitation: The addition of elicitors can stimulate the ganoderic acid biosynthesis pathway. Effective elicitors include methyl jasmonate and aspirin (B1665792).[2][3] These should be introduced at a specific time point during fermentation, often in the later growth phase.
Issue 3: Batch-to-Batch Variability in Production
Q3: I am observing significant variability in this compound production between different batches. What are the likely reasons for this inconsistency?
A3: Batch-to-batch variability can be a significant hurdle. To ensure consistency, focus on controlling the following key factors:
-
Inoculum Standardization: Ensure the age, size, and physiological state of your inoculum are consistent for every batch.
-
Precise Medium Preparation: Meticulously prepare the culture medium, ensuring accurate weighing of components and consistent pH adjustment.
-
Consistent Environmental Conditions: Maintain stable temperature, agitation speed (if applicable), and aeration rates across all batches. Minor variations in these parameters can lead to significant differences in yield.
Frequently Asked Questions (FAQs)
Q4: What is the general workflow for a this compound production experiment?
A4: A typical experimental workflow involves several key stages, from inoculum preparation to the final quantification of this compound.
Q5: Can you provide a summary of the key factors affecting Ganoderic acid production?
A5: Several factors can be manipulated to enhance the production of ganoderic acids. These can be broadly categorized into nutritional and physical parameters.
| Factor Category | Parameter | Optimal Condition/Effect |
| Nutritional | Carbon Source | Glucose is commonly used. Optimal concentration around 40 g/L. |
| Nitrogen Source | Lower nitrogen levels generally enhance production. | |
| C/N Ratio | A high C/N ratio is often favorable for secondary metabolite production. | |
| Elicitors | Methyl jasmonate and aspirin have been shown to be effective. | |
| Physical | pH | Optimal initial pH for growth is typically 4.5-6.5. |
| Temperature | Around 28°C is generally optimal for mycelial growth. | |
| Aeration | Adequate oxygen supply is crucial, especially in static cultures. | |
| Agitation | Can influence mycelial morphology and, consequently, production. |
Q6: What is the biosynthetic pathway for ganoderic acids?
A6: Ganoderic acids are synthesized via the mevalonate (B85504) (MVA) pathway, starting from acetyl-CoA. Overexpression of key enzymes in this pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), can lead to increased production.
Experimental Protocols
Protocol 1: Two-Stage Liquid Fermentation
-
Stage 1 (Biomass Accumulation):
-
Inoculate a seed culture medium (e.g., potato dextrose broth) with G. lucidum mycelia.
-
Incubate at 28°C on a rotary shaker at 150 rpm for 5-7 days.
-
-
Stage 2 (Ganoderic Acid Production):
-
Transfer the biomass from Stage 1 to a production medium with a lower nitrogen concentration.
-
Incubate under static conditions at 28°C for 15-20 days.
-
Protocol 2: Extraction of Ganoderic Acids
-
Harvest the mycelia from the liquid culture by filtration or centrifugation.
-
Wash the mycelia with distilled water to remove any residual medium.
-
Dry the mycelia to a constant weight, for instance, in an oven at 60°C.
-
Grind the dried mycelia into a fine powder.
-
Extract the powdered mycelia with a suitable solvent, such as 95% ethanol, using ultrasonication or Soxhlet extraction.
-
Combine the solvent extracts and evaporate to a smaller volume under reduced pressure at 50°C.
Protocol 3: Quantification of Ganoderic Acids by HPLC
-
Standard Preparation:
-
Prepare a stock solution of the specific this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve the dried extract from Protocol 2 in methanol.
-
Filter the sample extracts and calibration standards through a 0.45-μm membrane filter before injection.
-
-
HPLC Conditions (General Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% acetic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
References
- 1. Enhanced production of ganoderic acids in static liquid culture of Ganoderma lucidum under nitrogen-limiting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Effect of Elicitors in Enhancement of Ganoderic Acid Production: Optimization and Gene Expression Studies | Applied Food Biotechnology [journals.sbmu.ac.ir]
Addressing inconsistent results in Ganoderic acid N bioactivity assays
A guide for researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioactivity assessment of Ganoderic acids. Due to a lack of specific published data for Ganoderic acid N, this guide focuses on the principles and protocols established for other well-researched Ganoderic acids, such as Ganoderic acid A, C1, and TR. These methodologies provide a robust framework for investigating any Ganoderic acid derivative.
Troubleshooting Guide: Addressing Inconsistent Results
Inconsistent results in bioactivity assays are a common challenge. This guide provides a structured approach to identifying and resolving potential issues.
Question 1: Why am I seeing high variability between my replicate wells for cytotoxicity assays (e.g., MTT, XTT)?
Answer: High variability in cytotoxicity assays can stem from several factors, from cell handling to reagent preparation.[1][2]
-
Cell Seeding and Density:
-
Uneven Cell Distribution: Ensure a homogenous single-cell suspension before seeding. Clumped cells will lead to inconsistent cell numbers per well.
-
Inconsistent Cell Number: Use a reliable cell counting method (e.g., automated cell counter or hemocytometer with trypan blue exclusion) to ensure you seed the correct number of viable cells.[1]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. It is best practice to fill the perimeter wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Optimal Cell Density: The optimal cell seeding density depends on the cell line's growth rate and the assay duration. A cell density that is too low may result in weak signals, while a density that is too high can lead to nutrient depletion and contact inhibition, affecting cell health and the assay outcome.[3]
-
-
Compound Preparation and Treatment:
-
Solubility Issues: Ganoderic acids are often dissolved in DMSO. Ensure the compound is fully dissolved in the stock solution and is not precipitating when diluted in the culture medium. The final DMSO concentration should typically be below 0.1% to avoid solvent-induced toxicity.[4]
-
Pipetting Errors: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. Use fresh pipette tips for each concentration to avoid carry-over.
-
-
Assay Procedure:
-
Incubation Times: Maintain consistent incubation times for both compound treatment and assay reagent (e.g., MTT) addition.
-
Reagent Homogeneity: Ensure assay reagents are properly mixed and warmed to the correct temperature before being added to the wells.
-
Washing Steps: In assays requiring washing steps, be gentle to avoid detaching adherent cells. Ensure all wells are washed with the same volume and for the same duration.
-
Question 2: My anti-inflammatory assay results (e.g., Griess assay for nitric oxide) are not reproducible. What could be the cause?
Answer: Inconsistent results in anti-inflammatory assays often point to issues with cell stimulation, reagent stability, or the detection method itself.
-
Cell Culture and Stimulation:
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Cell responsiveness can change with excessive passaging.
-
LPS Activity: The potency of lipopolysaccharide (LPS) can vary between lots. It is advisable to test each new lot to determine the optimal concentration for inducing a consistent inflammatory response.
-
Pre-treatment Time: The pre-incubation time with the Ganoderic acid before LPS stimulation should be consistent.
-
-
Griess Assay Specifics:
-
Reagent Stability: The Griess reagents can be light-sensitive and should be prepared fresh or stored according to the manufacturer's instructions.
-
Interference from Media Components: Phenol (B47542) red in cell culture media can interfere with the absorbance reading. It is recommended to use phenol red-free media for the assay. Additionally, components in serum may also interfere with the assay.
-
Standard Curve: Prepare a fresh sodium nitrite (B80452) standard curve for every experiment. Ensure the standards are prepared in the same medium as the samples.
-
-
ELISA for Cytokine Measurement:
-
Washing Technique: Inadequate washing between steps is a major source of high background and variability in ELISAs. Ensure complete aspiration of wash buffer after each wash.
-
Reagent Preparation and Addition: Ensure all reagents are brought to room temperature before use. Add reagents in the correct order and avoid cross-contamination between wells.
-
Incubation Conditions: Cover the plate during incubations to prevent evaporation. Ensure a consistent incubation temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for Ganoderic acids in bioactivity assays? A1: Based on published data for various Ganoderic acids, a common starting concentration for in vitro assays is in the range of 1-100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
Q2: How should I prepare my this compound stock solution? A2: Ganoderic acids are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: Can the MTT reagent itself be toxic to my cells? A3: Yes, at high concentrations or with prolonged incubation, the MTT reagent can be cytotoxic. This can lead to an underestimation of cell viability. It is important to optimize the MTT concentration (typically 0.2-0.5 mg/mL) and incubation time (usually 2-4 hours) for your specific cell line.
Q4: What are the key signaling pathways modulated by Ganoderic acids? A4: Ganoderic acids have been shown to modulate several key signaling pathways involved in inflammation and cancer. The most commonly reported are the NF-κB and MAPK pathways. By inhibiting the NF-κB pathway, Ganoderic acids can reduce the expression of pro-inflammatory cytokines.
Quantitative Data Summary
The following tables summarize the reported bioactivity of various Ganoderic acids. Note that IC50 values can vary significantly depending on the cell line, assay conditions, and incubation time.
Table 1: Cytotoxicity of Ganoderic Acids in Cancer Cell Lines
| Ganoderic Acid | Cell Line | Assay | Incubation Time (h) | IC50 Value |
| Ganoderic Acid A | HepG2 (Liver Cancer) | CCK-8 | 24 | 187.6 µmol/l |
| 48 | 203.5 µmol/l | |||
| SMMC7721 (Liver Cancer) | CCK-8 | 24 | 158.9 µmol/l | |
| 48 | 139.4 µmol/l | |||
| Ganoderic Acid C1 | HeLa (Cervical Cancer) | MTT | 48 | 78.3 µM |
| HepG2 (Liver Cancer) | MTT | 48 | 95.6 µM | |
| SMMC7721 (Liver Cancer) | MTT | 48 | 89.2 µM | |
| MDA-MB-231 (Breast Cancer) | MTT | 48 | 110.5 µM | |
| Ganoderma lucidum Extract | ORL-48T (Oral Cancer) | MTT | Not Specified | 310 ± 0.1 µg/mL |
| G. mbrekobenum (Polyphenol Ext.) | HepG2 (Liver Cancer) | XTT | 48 | 7.70 µg/mL |
| G. enigmaticum (Polysaccharide Ext.) | MDA-MB-231 (Breast Cancer) | XTT | 48 | 7.75 µg/mL |
| HCT116 (Colon Cancer) | XTT | 48 | 7.91 µg/mL |
Table 2: Anti-inflammatory Activity of Ganoderic Acids
| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration | Key Signaling Pathway(s) |
| Deacetyl Ganoderic Acid F | BV-2 (Murine Microglia) | LPS | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | NF-κB |
| Ganoderic Acid A | BV-2 (Murine Microglia) | LPS | TNF-α, IL-1β, IL-6 | Not Specified | Farnesoid X Receptor (FXR) |
| Ganoderic Acid TR | RAW 264.7 (Macrophage) | LPS | Nitric Oxide (NO) | Not Specified | NF-κB |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Anti-inflammatory Activity Assessment (Nitric Oxide Production)
This protocol measures the effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (phenol red-free recommended)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of this compound and incubate for 2 hours.
-
Inflammation Induction: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (without this compound) and a negative control group (without LPS). Incubate for 18-24 hours.
-
Griess Assay: a. Prepare a sodium nitrite standard curve in the same culture medium. b. Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate. c. Add the Griess reagents to each well according to the manufacturer's instructions (typically a two-step addition of sulfanilamide followed by N-(1-naphthyl)ethylenediamine). d. Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Express the results as a percentage of the LPS-only control.
Visualizations
References
Technical Support Center: Optimizing Ganoderic Acid N Production Under Nitrogen Limitation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing the production of Ganoderic acid N from Ganoderma lucidum under nitrogen-limiting conditions.
Troubleshooting Guide
Q1: Mycelial growth is slow and sparse after initiating nitrogen-limiting conditions. What can I do?
A1: This is a common observation, as nitrogen is essential for primary growth. Here are some steps to troubleshoot:
-
Implement a Two-Stage Fermentation: The most effective strategy is to separate the growth phase from the production phase.[1]
-
Stage 1 (Growth): Culture the mycelia in a nitrogen-rich medium to achieve high biomass. A typical seed medium might contain 40.0 g/L glucose and 4.0 g/L peptone.[1]
-
Stage 2 (Production): Transfer the biomass to a nitrogen-limited medium to induce secondary metabolism and Ganoderic acid production.[1]
-
-
Check Inoculum Quality: A small or low-viability inoculum can result in a long lag phase. Ensure you are using a sufficient amount of healthy, actively growing mycelium, typically around 10-12% (v/v).[1]
-
Verify C/N Ratio: An imbalance in the carbon-to-nitrogen ratio can inhibit growth. Review your medium composition and adjust the concentrations of your carbon and nitrogen sources accordingly.[1]
Q2: Mycelial biomass is high, but the yield of Ganoderic acids is low. How can I enhance production?
A2: This indicates that the culture conditions favor primary metabolism over secondary metabolite synthesis. Consider the following optimization strategies:
-
Confirm Nitrogen Limitation: A lower nitrogen level is crucial for shifting the metabolic focus from growth to Ganoderic acid synthesis. Studies have shown that reducing the nitrogen source concentration (e.g., from 60 mM to 3 mM asparagine or glutamine) can significantly increase Ganoderic acid content.
-
Optimize Carbon Source: While glucose is common, its concentration is critical. The optimal glucose concentration is typically around 40 g/L. High sugar concentrations can cause osmotic stress.
-
Switch to Static Culture: For the production phase, switching from a dynamic (shaking) culture to a static one can create a degree of stress that triggers secondary metabolism and enhances production.
-
Introduce Elicitors: The addition of elicitors like methyl jasmonate or salicylic (B10762653) acid can stimulate the biosynthesis of Ganoderic acids.
Q3: I'm observing high variability in Ganoderic acid yields between batches. What are the potential causes?
A3: Inconsistent results often stem from minor variations in experimental conditions. Key parameters to control include:
-
Initial pH: The pH of the culture medium significantly affects enzyme activity and nutrient uptake. An initial pH of 5.4 to 6.5 has been shown to be effective.
-
Temperature: Maintain a constant and optimal temperature, typically around 28°C.
-
Culture Time: Ganoderic acid accumulation changes over time. Time-course experiments are necessary to determine the optimal harvest time for your specific conditions.
-
Air Supply: Adequate air supply is important, and providing it during the static culture phase has been shown to significantly improve the accumulation of triterpenoids.
Frequently Asked Questions (FAQs)
Q1: Why is nitrogen limitation a key strategy for enhancing Ganoderic acid production?
A1: Nitrogen limitation acts as a metabolic trigger. When nitrogen, a crucial element for building biomass (proteins, nucleic acids), becomes scarce, the fungus shifts its metabolic resources from primary growth to the synthesis of secondary metabolites, such as Ganoderic acids. This stress condition upregulates the transcription levels of key genes in the Ganoderic acid biosynthesis pathway, including those encoding for HMGR (3-hydroxy-3-methylglutaryl-CoA reductase), squalene (B77637) synthase (SQS), and lanosterol (B1674476) synthase (LS).
Q2: What is the molecular mechanism behind nitrogen limitation-induced Ganoderic acid synthesis?
A2: Under nitrogen-limiting conditions, intracellular Reactive Oxygen Species (ROS) accumulate. These ROS act as signaling molecules that stimulate the Ganoderic acid biosynthesis pathway. Concurrently, the transcription factor GCN4 is activated. GCN4 then activates antioxidant genes to protect the cell from ROS damage, which in turn can create a negative feedback loop, reducing ROS levels and subsequently Ganoderic acid synthesis. Therefore, a delicate balance of these signaling pathways is crucial.
Q3: Which nitrogen source is optimal for Ganoderic acid production?
A3: Organic nitrogen sources like peptone and yeast extract are generally more suitable than inorganic sources for the growth of G. lucidum and the synthesis of its bioactive compounds. Studies have successfully used asparagine and glutamine to investigate the effects of nitrogen limitation. One study found that a higher proportion of peptone in a medium with a constant nitrogen-to-carbon ratio resulted in greater Ganoderic acid accumulation.
Q4: Can other supplements be used in conjunction with nitrogen limitation to further boost yields?
A4: Yes. A novel strategy involves integrating nitrogen limitation with the addition of calcium ions. This combined approach has been shown to yield a GA-T content of 1.87 mg/100 mg dry cell weight, which was 2.1-4.2 times higher than using either strategy alone. This integrated method also up-regulated the transcription of key biosynthetic genes.
Data and Experimental Protocols
Data Presentation
Table 1: Effect of Nitrogen Concentration on Ganoderic Acid (GA) Production
| Nitrogen Source & Concentration | Key Ganoderic Acids Measured | Fold Increase vs. High Nitrogen | Reference |
|---|---|---|---|
| 3 mM Asparagine | Total GAs | 1.50-fold |
| 3 mM Glutamine | GA-Mk, GA-T, GA-S, GA-Me | 2.8, 5.8, 8.3, and 5.1-fold | |
Table 2: Influence of Culture Parameters on Ganoderic Acid Production
| Parameter | Optimal Value | Ganoderic Acid Yield | Reference |
|---|---|---|---|
| Carbon Source | Glucose (40 g/L) | 568.58 mg/L (Total of five specific GAs) | |
| Nitrogen Source | Defatted Soybean Powder (1.25 g/L) & Peptone (1.88 g/L) | 963 mg/L (Total of five specific GAs) | |
| Initial pH | 6.5 | 207.9 mg/L (Total GAs) | |
| Temperature | 28°C | - |
| Culture Method | Two-stage (dynamic then static) | Enhanced production | |
Experimental Protocols
1. Two-Stage Submerged Fermentation of Ganoderma lucidum
-
Microorganism and Inoculum Preparation:
-
Maintain stock cultures of G. lucidum on Potato Dextrose Agar (B569324) (PDA) plates.
-
Prepare a seed culture by inoculating agar plugs of actively growing mycelium into a liquid seed medium (e.g., 40.0 g/L glucose, 4.0 g/L peptone, 0.75 g/L KH₂PO₄, 0.45 g/L MgSO₄·7H₂O, and 0.01 g/L vitamin B₁).
-
Incubate the seed culture in a shaker at the appropriate temperature (e.g., 28°C) until sufficient biomass is achieved.
-
-
Fermentation Process:
-
Stage 1 (Growth): Inoculate the production medium (optimized for biomass) with the seed culture. Culture under dynamic (shaking) conditions.
-
Stage 2 (Production): After achieving desired biomass (e.g., after a set number of days), switch the culture to static conditions and a nitrogen-limited medium to induce Ganoderic acid production.
-
Incubate for the predetermined production period, monitoring parameters as needed.
-
2. Extraction of Ganoderic Acids from Mycelia
-
Harvest the mycelia from the fermentation broth by filtration or centrifugation.
-
Wash the mycelia with distilled water to remove residual medium components.
-
Dry the mycelia to a constant weight (e.g., in an oven at 60°C).
-
Pulverize the dried mycelia into a fine powder.
-
Extract the powder with an appropriate organic solvent, such as methanol (B129727) or ethanol, often using methods like sonication or Soxhlet extraction.
-
Combine the solvent extracts and concentrate them under reduced pressure at 50°C.
3. Quantification of Ganoderic Acids by HPLC
-
Prepare a stock solution of a known concentration of the desired Ganoderic acid standard (e.g., Ganoderic acid T).
-
Create a series of calibration standards by diluting the stock solution.
-
Filter the concentrated sample extracts and the calibration standards through a 0.45-μm membrane filter.
-
Set up an HPLC system with a suitable column (e.g., C18) and a mobile phase gradient optimized for separating Ganoderic acids.
-
Inject the standards and samples, and record the chromatograms.
-
Identify and quantify the Ganoderic acid peaks in the samples by comparing their retention times and peak areas to the calibration curve generated from the standards.
Visualizations
Caption: A two-stage experimental workflow for optimizing Ganoderic acid production.
Caption: Signaling pathway of Ganoderic acid biosynthesis under nitrogen limitation.
References
Technical Support Center: Development of Nanocarrier Systems for Ganoderic Acid N Delivery
Welcome to the Technical Support Center for the development of nanocarrier systems for Ganoderic acid N delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the formulation, characterization, and evaluation of this compound-loaded nanocarriers.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound a concern?
A1: this compound, like many other triterpenoids derived from Ganoderma lucidum, is a lipophilic and poorly water-soluble compound. This characteristic leads to low oral bioavailability, which can limit its therapeutic efficacy. Studies on similar ganoderic acids have shown rapid absorption but also a short elimination half-life, resulting in only a small fraction of the administered dose reaching systemic circulation to exert its pharmacological effects.[1]
Q2: How can nanocarriers enhance the bioavailability of this compound?
A2: Nanocarriers, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are promising systems for improving the oral bioavailability of poorly soluble drugs like this compound. The primary mechanisms for this enhancement include:
-
Increased Surface Area: Nanonization dramatically increases the surface area of the drug, which can lead to an enhanced dissolution rate.
-
Improved Solubility: Encapsulation within a lipid matrix can improve the solubility of hydrophobic drugs in the gastrointestinal tract.[1]
-
Protection from Degradation: The nanocarrier can protect the encapsulated this compound from enzymatic degradation in the gastrointestinal tract.
-
Enhanced Permeability and Uptake: The small size and lipidic nature of nanocarriers can facilitate their transport across the intestinal epithelium.
Q3: What are Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)?
A3:
-
Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids (e.g., triglycerides, fatty acids). They offer advantages like good biocompatibility, high drug-loading capacity for lipophilic drugs, and the feasibility of large-scale production.
-
Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles, developed to overcome some limitations of SLNs. NLCs are composed of a blend of solid and liquid lipids, creating a less-ordered lipid matrix. This imperfect structure allows for higher drug loading and reduces the risk of drug expulsion during storage.[1][2]
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency (%EE) and Drug Loading (%DL)
| Possible Cause | Troubleshooting Tip |
| Poor solubility of this compound in the selected solid lipid. | Screen various solid lipids to identify one with better solubilizing capacity for this compound. The choice of lipid is a critical factor influencing encapsulation efficiency. Consider using an NLC formulation by incorporating a liquid lipid, which can create imperfections in the crystal lattice, providing more space for drug molecules.[1] |
| Suboptimal surfactant concentration. | Optimize the concentration of the surfactant. A concentration that is too low may not sufficiently emulsify the lipid phase, leading to larger particle sizes and lower entrapment. Conversely, a concentration that is too high can lead to the formation of micelles, which may compete for the drug and reduce the amount encapsulated in the nanoparticles. |
| Drug partitioning into the external aqueous phase during formulation. | Modify the pH of the aqueous phase to a value where the solubility of this compound is minimal, thus favoring its partitioning into the lipid phase. |
| High drug loading leading to supersaturation. | While aiming for high drug loading, be aware that supersaturating the lipid matrix can lead to drug expulsion over time. It may be necessary to accept a slightly lower drug loading to achieve better long-term stability. |
Issue 2: Particle Aggregation and Instability During Storage
| Possible Cause | Troubleshooting Tip |
| Insufficient surface charge (low zeta potential). | Ensure the zeta potential of the nanoparticle suspension is sufficiently high (typically > |30| mV) to provide enough electrostatic repulsion to prevent aggregation. This can be achieved by selecting an appropriate surfactant or by adding a charged lipid to the formulation. |
| Crystallization of the lipid matrix. | The transition of the lipid matrix to a more stable, ordered crystalline form can lead to particle growth. Using a blend of lipids or formulating as NLCs can reduce the crystallinity of the lipid core and improve long-term stability. Store the nanoparticle dispersion at a suitable temperature (e.g., 4°C) to minimize lipid transitions. |
Issue 3: Drug Expulsion from Nanoparticles During Storage
| Possible Cause | Troubleshooting Tip |
| Lipid matrix crystallization into a more ordered form. | As the lipid matrix transitions to a more stable polymorphic form, the imperfections that accommodate the drug molecules can be reduced, leading to drug expulsion. To mitigate this, consider formulating with a mixture of lipids to create a less perfect crystal lattice. NLCs are specifically designed to address this issue by incorporating liquid lipids, which disrupt the crystal order and provide more space for the drug. |
| High drug loading. | Very high drug loading can supersaturate the lipid matrix, leading to drug expulsion over time. It may be necessary to accept a slightly lower drug loading to achieve better long-term stability. |
Data Presentation
Table 1: Formulation and Characterization of Ganoderic Acid-Loaded Nanocarriers
| Nanocarrier Type | Lipid(s) | Surfactant/Stabilizer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| SLN | Capmul MCMC10 | Soy Lecithin, Poloxamer 188 | 73 | < 0.3 | - | 66 | 11.53 | |
| NLC | Cap MCM C10, Capmul PG8 | PL-90G, Tween 80 | 156 | 0.277 | -4.99 | 86.3 | 12.2 | |
| Zein-Chitosan NP | Zein, Chitosan | - | 177.20 | < 0.3 | +29.53 | 92.68 | - | |
| Nanodispersion | - | Brij 56, Span 20 | < 200 | 0.289 | -45.9 | - | - |
Table 2: Pharmacokinetic Parameters of Ganoderic Acids and their Nanoformulations
| Compound/Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Absolute Bioavailability (%) | Reference |
| Ganoderic Acid A | Rat | 100 mg/kg (oral) | 358.73 | < 0.61 | 954.73 | 10.38 - 17.97 | |
| Ganoderic Acid A | Rat | 200 mg/kg (oral) | 1378.20 | < 0.61 | 3235.07 | 10.38 - 17.97 | |
| Ganoderic Acid A | Rat | 400 mg/kg (oral) | 3010.40 | < 0.61 | 7197.24 | 10.38 - 17.97 | |
| Ganoderic Acid F | Human | 3000 mg (oral) | Not Reported | ~0.5 | Not Reported | Not Reported | |
| Ganoderic Acid H | Rat | Not Specified | 2509.9 | ~2 | 9844.5 | Not Reported | |
| Ganoderic Acid-A-loaded NLC | Rat | - | Significantly higher than free GA-A | - | Significantly higher than free GA-A | - |
Experimental Protocols
Preparation of Ganoderic Acid-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Materials:
-
This compound
-
Solid Lipid (e.g., Capmul MCMC10)
-
Surfactant (e.g., Soy Lecithin)
-
Stabilizer (e.g., Poloxamer 188)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
Preparation of Aqueous Phase: Dissolve the surfactant and stabilizer in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000-15,000 rpm) for a defined period (e.g., 10-30 minutes) to form a hot oil-in-water nanoemulsion.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
Characterization of Nanoparticles
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are determined using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) techniques, respectively, with a Zetasizer instrument.
-
Entrapment Efficiency (%EE) and Drug Loading (%DL):
-
Separate the nanoparticles from the aqueous medium containing the un-entrapped drug by high-speed centrifugation.
-
Quantify the amount of free this compound in the supernatant using a validated analytical method such as HPLC.
-
Calculate %EE and %DL using the following formulas:
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
%DL = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
In Vitro Drug Release Study
-
Place a known amount of the this compound-loaded nanocarrier suspension in a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., simulated intestinal fluid, pH 6.8) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of released this compound in the withdrawn samples using a suitable analytical method (e.g., HPLC).
In Vivo Pharmacokinetic Study
-
Animal Model: Typically, male Wistar rats are used.
-
Study Design: Divide the animals into groups: one receiving free this compound suspension and another receiving the this compound-loaded nanocarrier formulation, both administered orally.
-
Blood Sampling: Collect blood samples at predetermined time points after administration.
-
Sample Analysis: Process the blood samples to obtain plasma and quantify the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.
Mandatory Visualizations
Caption: Experimental workflow for this compound nanocarrier development.
Caption: Inhibition of the NF-κB signaling pathway by Ganoderic acid.
Caption: Modulation of the PI3K/Akt signaling pathway by Ganoderic acid.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Ganoderic Acid N and Ganoderic Acid A
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of two prominent triterpenoids derived from the medicinal mushroom Ganoderma lucidum: Ganoderic acid N (GAN) and Ganoderic acid A (GAA). While both compounds belong to the same class of highly oxygenated lanostane-type triterpenoids, the extent of scientific investigation into their biological effects differs significantly. This report synthesizes the available experimental data, outlines key signaling pathways, and provides detailed experimental methodologies to facilitate further research and drug development.
Data Presentation: A Tale of Two Molecules
The current body of scientific literature presents a stark contrast in the volume of research dedicated to Ganoderic acid A versus this compound. Ganoderic acid A has been the subject of extensive studies, elucidating its potent anti-cancer and anti-inflammatory properties. In contrast, specific bioactivity data for this compound is notably scarce, precluding a direct quantitative comparison at this time.
Ganoderic Acid A: A Profile of Potent Bioactivity
Ganoderic acid A has demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Duration (hours) | Citation |
| HepG2 | Hepatocellular Carcinoma | 187.6 | 24 | [1] |
| HepG2 | Hepatocellular Carcinoma | 203.5 | 48 | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 139.4 | 48 | [1] |
This compound: An Uncharted Territory
Comparative Bioactivities and Mechanisms of Action
| Feature | Ganoderic Acid A | This compound |
| Anti-Cancer Activity | Extensively documented. Induces apoptosis and inhibits proliferation and invasion in various cancer cell lines including breast, liver, and colon cancer. | Limited data available. Its potential as an anti-cancer agent requires further investigation. |
| Anti-Inflammatory Activity | Potent anti-inflammatory effects. Inhibits the production of pro-inflammatory mediators. | No significant data available on its anti-inflammatory properties. |
| Mechanism of Action | Modulates multiple signaling pathways including JAK/STAT3, NF-κB, and PI3K/Akt. Induces cell cycle arrest and apoptosis. | The mechanism of action is currently unknown. |
| Hepatoprotective Effects | Demonstrates protective effects on liver cells. | Not yet investigated. |
Signaling Pathways Modulated by Ganoderic Acid A
Ganoderic acid A exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways. Below are graphical representations of the key pathways influenced by GAA.
Caption: Signaling pathways modulated by Ganoderic Acid A.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of ganoderic acids' bioactivity.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cells (e.g., HepG2, SMMC7721) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of Ganoderic acid A or N for specified durations (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Flow Cytometry)
This method quantifies the extent of apoptosis induced by a compound.
-
Cell Treatment: Treat cancer cells with the desired concentrations of the ganoderic acid for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of a compound on their expression levels.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., key proteins in the JAK/STAT3 or NF-κB pathways), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
Ganoderic Acid N in Xenograft Models: A Comparative Analysis of Anti-Tumor Effects
This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ganoderic acids. We will delve into the experimental protocols, present quantitative data in a clear, tabular format, and visualize the key signaling pathways and experimental workflows.
Comparative Anti-Tumor Efficacy in Xenograft Models
Ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant interest for their potential anti-cancer properties. While data for Ganoderic acid N is lacking, studies on GA-T have demonstrated its ability to suppress tumor growth in animal models.[1] To provide a comprehensive comparison, this section presents available data for GA-T alongside Paclitaxel (B517696), a widely used chemotherapeutic agent.
| Treatment Agent | Cancer Model | Animal Model | Dosage | Key Findings |
| Ganoderic Acid T (GA-T) | Human Solid Tumor | Athymic Mice | Not specified in abstract | Suppressed tumor growth.[1] |
| Ganoderic Acid T (GA-T) | Lewis Lung Carcinoma (LLC) | C57BL/6 Mice | Not specified in abstract | Suppressed tumor growth and LLC metastasis.[2] |
| Paclitaxel | Human Lung Cancer Xenografts (A549, NCI-H23, NCI-H460, DMS-273) | Nude Mice | 12 and 24 mg/kg/day (intravenously for 5 days) | Statistically significant tumor growth inhibition compared to saline control.[3] |
| Paclitaxel Nanoparticles | A549 Lung Cancer Xenograft | Nude Mice | Not specified in abstract | Tumor inhibition rate of up to 68.54%.[4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and replicating research findings. Below are generalized protocols for evaluating the anti-tumor effects of investigational compounds in xenograft models, based on the reviewed literature.
General Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., A549, NCI-H460 for lung cancer) are cultured in appropriate media under sterile conditions.
-
Animal Model: Immunodeficient mice (e.g., nude or NOD/SCID mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is typically calculated using the formula: (Length × Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups.
-
Investigational Compound Group: Receives the test compound (e.g., Ganoderic acid T) at a specified dosage and route of administration (e.g., oral gavage, intraperitoneal or intravenous injection).
-
Control Group: Receives the vehicle used to dissolve the test compound.
-
Positive Control Group: Receives a standard chemotherapeutic agent (e.g., Paclitaxel).
-
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are often excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Specific Protocol for Paclitaxel in Lung Cancer Xenografts
-
Cell Lines: A549, NCI-H23, NCI-H460, DMS-273 human lung cancer cells.
-
Animal Model: Nude mice.
-
Administration: Paclitaxel is administered intravenously for 5 consecutive days at doses of 12 and 24 mg/kg/day.
-
Comparison: Efficacy is compared to a saline control group.
Signaling Pathways and Mechanisms of Action
Ganoderic acids exert their anti-tumor effects through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and metastasis.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of genes involved in inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth. Several ganoderic acids, including Ganoderic acid A and H, have been shown to suppress the activity of NF-κB. This inhibition leads to the downregulation of NF-κB target genes that are critical for cancer cell survival and proliferation.
Mitochondria-Mediated Apoptosis
Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Ganoderic acid T has been shown to induce apoptosis in lung cancer cells through the intrinsic mitochondrial pathway. This involves an increase in the expression of the pro-apoptotic protein Bax and the tumor suppressor p53, leading to a decrease in the mitochondrial membrane potential and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis.
Visualizing the Pathways and Processes
To better illustrate the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: A typical experimental workflow for evaluating the anti-tumor efficacy of a compound in a xenograft model.
Caption: The mitochondria-mediated apoptosis pathway induced by Ganoderic Acid T.
Caption: Inhibition of the NF-κB signaling pathway by Ganoderic Acids.
Conclusion
While direct in vivo evidence for the anti-tumor effects of this compound in xenograft models remains to be published, the available data for structurally similar compounds like Ganoderic acid T are promising. GA-T has been shown to inhibit tumor growth, providing a strong rationale for further investigation into other ganoderic acids, including this compound. The mechanisms of action, primarily through the induction of apoptosis and inhibition of pro-survival signaling pathways like NF-κB, are well-documented for the ganoderic acid class.
In comparison, Paclitaxel is a potent and established chemotherapeutic agent with significant tumor growth inhibition in various xenograft models. Future research should focus on conducting head-to-head in vivo studies to directly compare the efficacy and toxicity of this compound with standard-of-care agents. Such studies are essential to fully validate its therapeutic potential and to determine its place in the landscape of cancer therapy.
References
- 1. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic chemotherapy with paclitaxel nanoparticles induced apoptosis in lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Ganoderic Acids: HPLC vs. UPLC-MS
For researchers, scientists, and drug development professionals invested in the therapeutic potential of Ganoderma species, the accurate quantification of its bioactive triterpenoids, particularly ganoderic acids, is paramount.[1] High-Performance Liquid Chromatography (HPLC) with UV detection has long been the standard for this purpose. However, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) has emerged as a powerful alternative, offering significant advantages in sensitivity and specificity.[2] This guide provides an objective cross-validation of these two analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research and quality control needs.
The choice between HPLC and UPLC-MS for ganoderic acid analysis often involves a trade-off between the robustness and accessibility of HPLC and the superior sensitivity and specificity of UPLC-MS.[2] While HPLC-UV is a reliable and cost-effective method well-suited for routine quality control of major ganoderic acids, UPLC-MS/MS is the preferred method for comprehensive profiling, analysis of trace-level compounds, and research applications where high sensitivity and specificity are crucial.[1][2]
At a Glance: Key Performance Metrics
The following table summarizes the key performance metrics for the analysis of various ganoderic acids using both HPLC-UV and UPLC-MS/MS, compiled from published validation studies.
| Performance Metric | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | >0.998 | >0.998 |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL | 0.66 - 6.55 µg/kg |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL | 2.20 - 21.84 µg/kg |
| Precision (RSD) | Intra-day: 0.81-3.20%Inter-day: 0.40-3.67% | Intra-day: <6.8%Inter-day: <8.1% |
| Accuracy/Recovery | 97.09 - 100.79% | 89.1 - 114.0% |
Experimental Workflows
The general workflow for the analysis of ganoderic acids involves sample preparation, chromatographic separation, detection, and data analysis. The primary distinctions between the HPLC and UPLC-MS workflows are in the separation efficiency and the detection method.
Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate quantification. The following sections provide representative experimental methodologies for both HPLC-UV and UPLC-MS analysis of ganoderic acids, based on established literature.
HPLC-UV Method for Ganoderic Acid Analysis
This method is suitable for the quantification of major ganoderic acids and for routine quality control.
1. Sample Preparation:
-
Pulverized Ganoderma samples are typically extracted with an organic solvent such as ethanol (B145695) or methanol, often facilitated by ultrasonication.
-
The extract is then centrifuged, and the supernatant is collected. This process is often repeated to ensure complete extraction.
-
The combined supernatants are dried and reconstituted in a suitable solvent (e.g., methanol).
-
The final solution is filtered through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.1% acetic acid or 0.03% phosphoric acid) is frequently employed.
-
Flow Rate: A typical flow rate is around 0.6-1.0 mL/min.
-
Detection: UV detection is set at approximately 252 nm or 254 nm.
-
Column Temperature: Maintained at around 40 °C.
3. Data Analysis:
-
Ganoderic acids are identified by comparing their retention times with those of reference standards.
-
Quantification is achieved by constructing a calibration curve, plotting the peak area of the standard solutions against their concentrations.
UPLC-MS/MS Method for Ganoderic Acid Analysis
This method provides high sensitivity and selectivity, making it ideal for the analysis of a wide range of ganoderic acids, including those present at low concentrations.
1. Sample Preparation:
-
Sample preparation is similar to that for HPLC, involving solvent extraction and filtration.
2. Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 column is used to achieve high resolution and rapid separations (e.g., ACQUITY UPLC BEH C18, 1.7 µm).
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile is common.
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
3. Mass Spectrometry Conditions:
-
Ionization: Negative mode electrospray ionization (ESI-) is generally used.
-
Analysis Mode: Quantitative analysis is carried out in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Data Acquisition: Specific precursor-to-product ion transitions are monitored for each ganoderic acid.
4. Data Analysis:
-
Quantification is based on a calibration curve generated from reference standards using the peak areas from the MRM chromatograms.
Method Comparison and Selection
HPLC-UV:
-
Advantages: HPLC-UV systems are generally less expensive to purchase and maintain. The operation is typically more straightforward, making it a robust and reliable method for routine quality control.
-
Limitations: It has lower sensitivity compared to UPLC-MS, which may not be sufficient for detecting trace-level compounds. The resolution might also be lower, making it challenging to separate closely related isomers.
UPLC-MS/MS:
-
Advantages: UPLC-MS/MS offers significantly lower limits of detection and quantification. The use of sub-2 µm particles in UPLC columns allows for faster separations and higher peak resolution. Mass spectrometry provides high selectivity, reducing the likelihood of interference from co-eluting compounds.
-
Limitations: UPLC-MS instruments are more expensive and complex, requiring a higher level of expertise for operation and maintenance.
References
The Synergistic Power of Ganoderic Acids in Oncology: A Comparative Guide to Combination Chemotherapy
An in-depth analysis of the synergistic effects of Ganoderic acids with conventional chemotherapy drugs, providing researchers, scientists, and drug development professionals with a comparative guide to their enhanced anti-cancer efficacy.
The therapeutic potential of Ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, has been a subject of intense research in oncology. While these compounds exhibit inherent anti-tumor properties, their true strength may lie in their ability to synergize with conventional chemotherapy agents, enhancing their efficacy and potentially mitigating side effects. This guide provides a comprehensive comparison of the synergistic effects of specific Ganoderic acids with widely used chemotherapy drugs, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Note to the reader: While the initial query specified Ganoderic acid N, the available scientific literature with quantitative synergistic data is more robust for other members of the Ganoderic acid family, particularly Ganoderic acid A (GAA) and Ganoderic acid D (GAD). Therefore, this guide will focus on the well-documented synergistic activities of these compounds as representative examples of the potential of this class of molecules in combination cancer therapy.
Quantitative Data Summary: Enhanced Cytotoxicity and Apoptosis
The synergy between Ganoderic acids and conventional chemotherapy drugs is most evident in the significant reduction of the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent and a marked increase in cancer cell apoptosis.
Table 1: Synergistic Effect of Ganoderic Acid A (GAA) with Cisplatin (B142131) on Gallbladder Cancer Cells
| Treatment Group | Cell Line | Cisplatin (DDP) IC50 (µM) | Fold-Change in Cisplatin Sensitivity | Reference |
| Cisplatin Alone | GBC-SD | 8.98 | - | [1][2] |
| Cisplatin + 60 µM GAA | GBC-SD | 4.07 | 2.21 | [1][2] |
As demonstrated in the table, the addition of Ganoderic acid A significantly increased the sensitivity of gallbladder cancer cells to cisplatin, more than halving the required concentration of the chemotherapy drug to achieve 50% cell death.[1]
Table 2: Enhanced Cytotoxicity of Cisplatin with Ganoderic Acid D (GAD) in Ovarian Cancer Cells
| Treatment Group | Cell Line | % Cell Viability | Reference |
| Control | SKOV3 | 100 | |
| 40 µM Cisplatin | SKOV3 | ~60 | |
| 200 µM GAD | SKOV3 | ~95 | |
| 40 µM Cisplatin + 200 µM GAD | SKOV3 | ~30 | |
| Control | SKOV3/DDP (Cisplatin-resistant) | 100 | |
| 200 µM Cisplatin | SKOV3/DDP | ~75 | |
| 200 µM GAD | SKOV3/DDP | ~90 | |
| 200 µM Cisplatin + 200 µM GAD | SKOV3/DDP | ~40 |
These findings indicate that Ganoderic acid D not only enhances the cytotoxic effect of cisplatin in sensitive ovarian cancer cells but also helps to overcome cisplatin resistance in SKOV3/DDP cells.
Key Signaling Pathways in Synergistic Action
The synergistic effects of Ganoderic acids with chemotherapy are underpinned by their modulation of critical cellular signaling pathways. These pathways often converge on the induction of apoptosis (programmed cell death) and the inhibition of cancer cell survival mechanisms.
Ganoderic acid A enhances cisplatin's cytotoxicity in gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness. This is achieved through the upregulation of DNA damage markers such as γH2AX, p-ATM, p-ATR, and p-p53, and the downregulation of stemness markers like SOX2, Oct4, and NANOG. In ovarian cancer, Ganoderic acid D potentiates the effect of cisplatin by increasing intracellular reactive oxygen species (ROS), which in turn inhibits the ERK signaling pathway, leading to enhanced apoptosis.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the studies of Ganoderic acid synergy.
Cell Viability Assay (CCK-8/MTT)
This assay is fundamental for determining the cytotoxic effects of Ganoderic acids and chemotherapy drugs, both individually and in combination.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., GBC-SD, SKOV3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the Ganoderic acid, the chemotherapy drug, and their combination for 24, 48, or 72 hours.
-
Reagent Incubation: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the extent of apoptosis induced by the combination treatment.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with the compounds of interest for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold phosphate-buffered saline (PBS), and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This technique is used to detect changes in the expression levels of proteins involved in specific signaling pathways.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., γH2AX, p-p53, SOX2, cleaved caspase-3) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Concluding Remarks
The synergistic application of Ganoderic acids with conventional chemotherapy presents a promising avenue for enhancing anti-cancer treatment. The data strongly suggest that these natural compounds can increase the sensitivity of cancer cells to chemotherapy, and in some cases, even reverse drug resistance. The modulation of key signaling pathways related to DNA damage, cell stemness, and apoptosis appears to be central to this synergy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these combinations and to translate these findings into effective clinical strategies for cancer patients.
References
Unveiling the Anti-Inflammatory Prowess of Ganoderic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ganoderic acids, a class of triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potent anti-inflammatory properties. This guide provides an objective comparison of the anti-inflammatory potency of different ganoderic acids, supported by experimental data. Detailed methodologies for key experiments are included to facilitate further research and validation.
Comparative Anti-Inflammatory Potency
The anti-inflammatory efficacy of various ganoderic acids has been evaluated through their ability to inhibit key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The following tables summarize the available quantitative and qualitative data on the anti-inflammatory activity of prominent ganoderic acids.
Table 1: Quantitative Inhibition of Inflammatory Mediators by Ganoderic Acids
| Ganoderic Acid | Target Mediator | Cell Line | Inflammatory Stimulus | IC50 Value / Effective Concentration | Reference(s) |
| Ganoderic Acid C1 | TNF-α | RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | 24.5 µg/mL | [1] |
| Ganoderic Acid C2 | Aldose Reductase | - | - | 43.8 µM | |
| Deacetyl Ganoderic Acid F | NO, iNOS, TNF-α, IL-6, IL-1β | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | 2.5 - 5 µg/mL | [2] |
| Ganoderic Acid A | TNF-α, IL-1β, IL-6 | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | Significant reduction at 50 µg/mL | [3] |
Note: Direct comparative studies under identical experimental conditions are limited. The presented values are sourced from various studies and should be interpreted with consideration of the different experimental setups.
Key Signaling Pathways in Ganoderic Acid-Mediated Anti-Inflammation
Ganoderic acids exert their anti-inflammatory effects by modulating crucial intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Several ganoderic acids, including Deacetyl Ganoderic Acid F, have been shown to inhibit this pathway by preventing the phosphorylation of IKK and IκBα, thereby blocking NF-κB's nuclear translocation.[2]
The MAPK Signaling Pathway
The MAPK signaling cascade, which includes key proteins like p38 and JNK, is another critical regulator of inflammation. Activation of this pathway through phosphorylation leads to the production of pro-inflammatory cytokines. Ganoderic acids have been shown to suppress the MAPK pathway, contributing to their anti-inflammatory effects.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to allow for replication and validation of the anti-inflammatory effects of ganoderic acids.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV-2 are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. They are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. They are then pre-treated with various concentrations of the ganoderic acid of interest for 1-2 hours before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for nitric oxide and cytokine measurements).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable product of NO, in the cell culture supernatant.[4]
-
Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Procedure:
-
Collect 50-100 µL of cell culture supernatant.
-
Add an equal volume of Griess reagent to the supernatant in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Western Blot Analysis for NF-κB and MAPK Activation
This technique is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways, which indicates their activation.
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-p65 NF-κB, phospho-p38 MAPK) and their total forms, as well as a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using image analysis software. The ratio of the phosphorylated protein to the total protein is calculated to determine the level of activation.
Conclusion
The available data strongly support the potent anti-inflammatory properties of various ganoderic acids. While many share the common mechanism of inhibiting the NF-κB and MAPK pathways, their potencies appear to differ. Ganoderic Acid C1 shows a specific and potent inhibition of TNF-α, while Deacetyl Ganoderic Acid F demonstrates broad-spectrum inhibition of multiple inflammatory mediators at low concentrations. Ganoderic Acid A also exhibits significant anti-inflammatory effects. For a definitive comparison of their therapeutic potential, further head-to-head studies employing standardized experimental protocols are warranted. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further investigate and compare these promising natural compounds for the development of novel anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Ganoderic Acid N: A Comparative Analysis Against Other Ganoderma Triterpenoids
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of Ganoderic acid N against other prominent triterpenoids from Ganoderma lucidum reveals distinct profiles in their anti-cancer and anti-inflammatory activities. This guide, designed for researchers, scientists, and drug development professionals, synthesizes available experimental data to provide a clear comparison of their therapeutic potential.
Cytotoxic Activity: this compound Shows Potent Anti-Cancer Effects
Quantitative analysis of the cytotoxic effects of various Ganoderma triterpenoids highlights the potential of this compound as a potent anti-cancer agent. In a comparative study, this compound exhibited significant cytotoxic activity against several human cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), was found to be comparable and, in some cases, superior to other well-known Ganoderma triterpenoids such as Lucidenic acid A and Ganoderic acid E.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL)[1] |
| This compound | Hep G2 | Hepatoma | > 40 |
| Hep G2,2,15 | Hepatoma | 38.5 | |
| KB | Oral Epidermoid Carcinoma | > 40 | |
| CCM2 | Colon Adenocarcinoma | > 40 | |
| P-388 | Murine Lymphocytic Leukemia | 18.5 | |
| Lucidenic acid A | Hep G2 | Hepatoma | 28.5 |
| Hep G2,2,15 | Hepatoma | 25.4 | |
| KB | Oral Epidermoid Carcinoma | > 40 | |
| CCM2 | Colon Adenocarcinoma | > 40 | |
| P-388 | Murine Lymphocytic Leukemia | 17.8 | |
| Ganoderic acid E | Hep G2 | Hepatoma | 35.2 |
| Hep G2,2,15 | Hepatoma | 30.1 | |
| KB | Oral Epidermoid Carcinoma | > 40 | |
| CCM2 | Colon Adenocarcinoma | > 40 | |
| P-388 | Murine Lymphocytic Leukemia | 20.3 |
Anti-Inflammatory Properties: A Look at the Broader Ganoderma Triterpenoid Family
While specific quantitative data on the anti-inflammatory activity of this compound remains limited in the current body of research, studies on other Ganoderma triterpenoids provide valuable insights into their shared mechanisms. Many Ganoderic acids are known to exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, which are central to the inflammatory response.[2]
For instance, Lucidenic acids A, D2, E2, and P have demonstrated in vivo anti-inflammatory effects in a mouse model of ear skin inflammation.[3] Furthermore, a lucidenic acid-rich extract has been shown to enhance the production of the pro-inflammatory cytokine TNF-α in monocytic cells, suggesting a complex immunomodulatory role that may involve the modulation of p38 and JNK MAPKs.[4]
| Compound | Assay | Model | Effective Concentration/Dosage[3] |
| Lucidenic acid A | Protein Denaturation Inhibition | In vitro | IC50: 13 µg/mL |
| 12-O-tetradecanoylphorbol-13-acetate-induced ear skin inflammation | In vivo (mouse) | ID50: 0.07 mg/ear | |
| Lucidenic acid D2 | 12-O-tetradecanoylphorbol-13-acetate-induced ear skin inflammation | In vivo (mouse) | ID50: 0.11 mg/ear |
| Lucidenic acid E2 | 12-O-tetradecanoylphorbol-13-acetate-induced ear skin inflammation | In vivo (mouse) | ID50: 0.11 mg/ear |
| Lucidenic acid P | 12-O-tetradecanoylphorbol-13-acetate-induced ear skin inflammation | In vivo (mouse) | ID50: 0.29 mg/ear |
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the triterpenoids on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Ganoderma triterpenoids or a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
Western Blot Analysis for Signaling Pathway Proteins
This method is employed to investigate the effect of Ganoderma triterpenoids on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and MAPK.
-
Cell Treatment and Lysis: Cells are treated with the compounds and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., phospho-p65, IκBα, phospho-ERK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Signaling Pathways and Mechanisms of Action
Ganoderma triterpenoids exert their biological effects by modulating various intracellular signaling pathways. The diagrams below illustrate the known and proposed mechanisms of action for Lucidenic acid and a general overview of the anti-inflammatory mechanism of Ganoderic acids.
Caption: Proposed signaling pathway for the anti-invasive effect of Lucidenic acid.
Caption: General mechanism of NF-κB inhibition by Ganoderic acids.
Conclusion
This compound demonstrates significant promise as a cytotoxic agent against various cancer cell lines, with efficacy comparable to other well-studied Ganoderma triterpenoids. While direct comparative data on its anti-inflammatory properties are still emerging, the broader family of Ganoderma triterpenoids, including Lucidenic acids, exhibits potent anti-inflammatory and immunomodulatory activities through the modulation of key signaling pathways. Further research is warranted to fully elucidate the specific mechanisms of action of this compound and to explore its full therapeutic potential in both oncology and inflammatory diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Lucidenic acids-rich extract from antlered form of Ganoderma lucidum enhances TNFα induction in THP-1 monocytic cells possibly via its modulation of MAP kinases p38 and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Ganoderic Acids: A Comparative Guide Using Gene-Targeted Models
While direct knockout/knockdown model studies confirming the bioactivity of Ganoderic acid N are not extensively documented in publicly available research, the broader family of ganoderic acids has been the subject of intense scientific scrutiny. This guide provides a comparative analysis of the bioactivity of prominent ganoderic acids, drawing upon experimental data from various in vitro and in vivo models, including those that utilize gene silencing techniques to elucidate their mechanisms of action. This information serves as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of these natural compounds.
Comparative Bioactivity of Ganoderic Acids
Ganoderic acids, a class of triterpenoids isolated from Ganoderma lucidum, have demonstrated a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. Although specific data for this compound is limited, studies on other isoforms such as Ganoderic Acid A (GAA), Ganoderic Acid DM (GA-DM), and Ganoderic Acid D (GAD) offer significant insights into their potential therapeutic applications and molecular targets.
| Ganoderic Acid Isoform | Cancer Cell Line | IC50 (µM) after 48h | Key Signaling Pathway Modulated | Reference |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | 203.5 | PI3K/Akt/mTOR, JAK-PI3K-AKT-mTOR | [1][2] |
| SMMC7721 (Hepatocellular Carcinoma) | 139.4 | Not specified | [1] | |
| Ganoderic Acid C1 | HeLa (Cervical Cancer) | 75.8 | Not specified | [3] |
| HepG2 (Hepatocellular Carcinoma) | 92.3 | Not specified | [3] | |
| SMMC7721 (Hepatocellular Carcinoma) | 85.1 | Not specified | ||
| MDA-MB-231 (Breast Cancer) | 110.5 | Not specified | ||
| Ganoderic Acid D | HepG2 (Hepatocellular Carcinoma) | 0.14 (µg/ml) | SIRT3 | |
| HeLa (Cervical Cancer) | 0.18 (µg/ml) | SIRT3 | ||
| Caco-2 (Colorectal Carcinoma) | 0.02 (µg/ml) | SIRT3 | ||
| 7-Oxo-ganoderic acid Z | H460 (Lung Cancer) | 43.1 | NF-κB, MAPK |
Elucidating Mechanisms of Action with Gene Silencing
While traditional knockout mouse models for this compound have not been reported, studies on related compounds have employed gene silencing techniques like microRNA (miRNA) inhibitors to probe their mechanisms. For instance, the protective effects of Ganoderic Acid A against hypoxia-induced injury in PC12 cells were reversed by a miR-153 inhibitor, confirming the role of this microRNA in the PI3K/AKT/mTOR signaling pathway activated by GAA. This approach provides a powerful alternative to traditional knockout models for validating the molecular targets of natural compounds.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments commonly used to assess the bioactivity of ganoderic acids.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Ganoderic acid compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the ganoderic acid in culture medium. The final DMSO concentration should be below 0.1%.
-
Replace the old medium with the medium containing various concentrations of the ganoderic acid and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the apoptotic cell population induced by a compound.
Materials:
-
Cancer cells treated with the ganoderic acid
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of the ganoderic acid for the specified time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Cancer cells treated with the ganoderic acid
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway modulated by ganoderic acids and a typical experimental workflow for evaluating their anti-cancer activity.
Caption: PI3K/Akt/mTOR signaling pathway modulated by Ganoderic Acids.
Caption: General experimental workflow for Ganoderic Acid bioactivity.
References
A Head-to-Head Comparison of Ganoderic Acid N and Lucidenic Acids: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Ganoderic acid N and the broader class of lucidenic acids, both prominent triterpenoids isolated from Ganoderma species. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their biological activities supported by experimental data, detailed protocols, and visualizations of key signaling pathways.
Introduction
Ganoderic acids and lucidenic acids are two major groups of lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum and other related species.[1][2] These compounds have garnered significant interest for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][3] While structurally related, subtle differences in their chemical makeup can lead to variations in their biological potency and mechanisms of action. This guide aims to provide a clear, side-by-side comparison to aid researchers in evaluating their potential therapeutic applications.
Comparative Biological Activity: Quantitative Data
The following tables summarize the available quantitative data for the biological activities of this compound and various lucidenic acids. It is important to note that while specific data for several lucidenic acids, including lucidenic acid N, is available, quantitative data for this compound is less prevalent in the current literature. Therefore, data for other well-studied ganoderic acids, such as Ganoderic acid A, are included to provide a representative comparison for the ganoderic acid class.
Table 1: Cytotoxicity of Ganoderic and Lucidenic Acids against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Citation(s) |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | CCK-8 | 187.6 µM (24h), 203.5 µM (48h) | [1] |
| SMMC7721 (Hepatocellular Carcinoma) | CCK-8 | 158.9 µM (24h), 139.4 µM (48h) | ||
| Lucidenic Acid A | HepG2 (Hepatocellular Carcinoma) | MTT | 183 µM (72h) | |
| COLO205 (Colon Cancer) | MTT | 154 µM (72h) | ||
| HCT-116 (Colon Cancer) | MTT | 428 µM (72h) | ||
| Lucidenic Acid N | COLO205 (Colon Cancer) | MTT | 486 µM | |
| HepG2 (Hepatocellular Carcinoma) | MTT | 230 µM | ||
| HL-60 (Leukemia) | MTT | 64.5 µM | ||
| KB (Epidermal Carcinoma) | - | >10 µg/mL | ||
| P388 (Leukemia) | - | 5.3 µg/mL |
Table 2: Anti-inflammatory Activity of Ganoderic and Lucidenic Acids
| Compound | Assay | Cell Line | Key Inhibited Mediators | Effective Concentration / IC50 | Citation(s) |
| Deacetyl Ganoderic Acid F | Nitric Oxide Inhibition (Griess Assay) | BV-2 (Murine Microglia) | NO, iNOS | Significant inhibition at 2.5 - 5 µg/mL | |
| Ganoderic Acid A | Cytokine Release | BV2 Microglia | TNF-α, IL-1β, IL-6 | Significant reduction at 50 µg/mL | |
| Lucidenic Acid R | Nitric Oxide Inhibition | RAW264.7 | Nitric Oxide | 20% suppression |
Table 3: Neuroprotective Activity of Ganoderic and Lucidenic Acids
| Compound | Target | Assay | IC50 Value | Citation(s) |
| Lucidenic Acid A | Acetylcholinesterase | Ellman's Method | 24.04 ± 3.46 µM, 54.5 µM | |
| Lucidenic Acid N | Acetylcholinesterase | Ellman's Method | 25.91 ± 0.89 µM | |
| Butyrylcholinesterase | Ellman's Method | 188.36 ± 3.05 µM | ||
| Methyl Lucidenate E2 | Acetylcholinesterase | Ellman's Method | 17.14 ± 2.88 µM |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the cytotoxic, anti-inflammatory, and neuroprotective properties of this compound and lucidenic acids.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Culture: Cancer cell lines (e.g., HepG2, COLO205, HL-60) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound or lucidenic acids) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderic Acid N: A Comparative Assessment of its Pharmacokinetic and Stability Profile
For researchers and drug development professionals, understanding the pharmacokinetic and stability profiles of a compound is paramount to its potential therapeutic success. This guide provides a comparative assessment of Ganoderic acid N, a bioactive triterpenoid (B12794562) from Ganoderma lucidum, against other notable Ganoderic acids. While specific pharmacokinetic and stability data for this compound are limited in publicly available literature, this guide synthesizes current knowledge on related Ganoderic acids to offer a valuable comparative perspective.
Pharmacokinetic Profile: A Comparative Overview
While one study has confirmed the bioavailability of this compound, specific pharmacokinetic parameters have not yet been detailed in published research.[1] To provide a comparative context, this section summarizes the available pharmacokinetic data for other prominent Ganoderic acids, namely Ganoderic acid A and Ganoderic acid H.
Table 1: Comparative Pharmacokinetic Parameters of Ganoderic Acids in Rats (Oral Administration)
| Parameter | Ganoderic Acid A | Ganoderic Acid H | This compound |
| Dose (mg/kg) | 100 | Not Specified | Not Available |
| Cmax (ng/mL) | 358.73 | 2509.9 ± 28.9 | Not Available |
| Tmax (h) | < 0.611 | ~1 | Not Available |
| AUC (h*ng/mL) | 954.73 | 9844.5 ± 157.2 (AUC0–∞) | Not Available |
| Half-life (t1/2) (h) | 2.183 - 2.485 | 13.18 | Not Available |
| Reference | [2] | [1] |
Key Observations:
-
Rapid Absorption: Both Ganoderic acid A and H exhibit rapid absorption following oral administration, with time to maximum plasma concentration (Tmax) occurring at approximately one hour or less.[1][2]
-
Variable Exposure: A significant difference in the maximum plasma concentration (Cmax) and area under the curve (AUC) is observed between Ganoderic acid A and H, suggesting variability in their systemic exposure.
-
Longer Half-Life for Ganoderic Acid H: Ganoderic acid H demonstrates a considerably longer half-life compared to Ganoderic acid A, indicating a slower elimination from the body.
The lack of specific data for this compound underscores the need for further pharmacokinetic studies to fully characterize its potential as a therapeutic agent.
Stability Assessment
General Considerations for Ganoderic Acid Stability:
-
pH: The production of Ganoderic acids by Ganoderma lucidum is influenced by the initial pH of the culture medium, suggesting that pH may also affect their stability.
-
Temperature: Temperature is a critical factor affecting the content of Ganoderic acids during post-harvest processing, indicating potential for thermal degradation.
-
Forced Degradation: Forced degradation studies, which involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
A comprehensive stability assessment of this compound would require dedicated studies under various stress conditions.
Experimental Protocols
To facilitate further research, this section outlines standardized methodologies for conducting pharmacokinetic and stability studies on Ganoderic acids, based on established protocols from the scientific literature.
Pharmacokinetic Study Protocol
This protocol describes a typical in vivo pharmacokinetic study in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are acclimatized under standard laboratory conditions.
-
Dosing: A solution of this compound is administered orally via gavage after an overnight fast.
-
Blood Sampling: Blood samples are collected serially from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Stability Study Protocol (Forced Degradation)
This protocol outlines a forced degradation study to assess the intrinsic stability of this compound.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent.
-
Stress Conditions:
-
Acidic and Basic Hydrolysis: The drug solution is treated with 0.1 M HCl and 0.1 M NaOH, respectively, and kept at room temperature or elevated temperature (e.g., 60°C).
-
Oxidative Degradation: The drug solution is treated with 3% hydrogen peroxide.
-
Thermal Degradation: The solid drug or its solution is exposed to high temperatures (e.g., 60°C).
-
Photolytic Degradation: The drug solution is exposed to UV and visible light.
-
-
Sample Analysis: At various time points, samples are withdrawn, neutralized (if necessary), and analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often with a photodiode array (DAD) or mass spectrometric (MS) detector.
-
Data Analysis: The extent of degradation is calculated, and the degradation products are identified and characterized.
Conclusion
While this compound has been identified as a bioavailable constituent of Ganoderma lucidum, a comprehensive understanding of its pharmacokinetic and stability profile is currently lacking. The available data on other Ganoderic acids, such as A and H, suggest that compounds within this class can exhibit rapid absorption but may have variable systemic exposure and elimination rates. To fully evaluate the therapeutic potential of this compound, dedicated pharmacokinetic and stability studies are essential. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for advancing the research and development of this promising natural product.
References
A Comparative Analysis of Ganoderic Acid N Content and Quality Across Diverse Ganoderma Strains
For researchers and professionals in drug development, the nuanced differences in bioactive compounds among various Ganoderma strains are of paramount importance. Among these, Ganoderic acid N, a lanostane-type triterpenoid (B12794562), is a subject of increasing interest due to its potential therapeutic properties. This guide provides a comparative evaluation of this compound quality and content in different Ganoderma species and strains, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound
The concentration of this compound, like other ganoderic acids, exhibits significant variation depending on the Ganoderma species, the specific strain, geographical origin, and cultivation conditions. While comprehensive data for this compound across a wide array of strains remains an area of ongoing research, available studies allow for a representative comparison.
It is generally observed that the levels of ganoderic acids are higher in Ganoderma lucidum than in Ganoderma sinense[1][2]. Furthermore, the geographic origin of a particular strain can significantly influence its ganoderic acid profile[3][4]. For instance, studies have highlighted considerable differences in the content of specific ganoderic acids in G. lucidum sourced from different regions[5].
Below is a summary of available quantitative data for this compound and related qualitative comparisons for context.
| Ganoderma Strain/Species | This compound Content (mg/g of dry weight) | Notes | Reference |
| Ganoderma sp. GA3 | 0.33 (as lucidenic acid N) | High concentration detected in this particular strain. | |
| Ganoderma lucidum | Generally Higher Content | Compared to Ganoderma sinense. | |
| Ganoderma sinense | Generally Lower Content | Compared to Ganoderma lucidum. | |
| G. lucidum (Dabie Mountain) | High Ganoderic Acid A Content (7.254 mg/g) | Indicates regional variation in ganoderic acid profiles. This compound content was not specified. | |
| G. lucidum (Longquan) | High Ganoderic Acid A (6.658 mg/g) & B (4.574 mg/g) | Demonstrates intra-species variation based on origin. This compound content was not specified. |
Experimental Protocols
Accurate quantification of this compound is crucial for quality assessment. The following are detailed methodologies for key experiments.
Extraction of Ganoderic Acids
This protocol outlines a common method for extracting triterpenoids, including this compound, from Ganoderma fruiting bodies.
-
Sample Preparation: Dried fruiting bodies of Ganoderma are ground into a fine powder.
-
Solvent Extraction: The powdered sample is typically extracted with a solvent such as ethanol (B145695) or chloroform (B151607) using methods like ultrasonic bath extraction or Soxhlet extraction. An example procedure involves extracting the powder with 95% ethanol at 80°C multiple times.
-
Filtration and Concentration: The resulting extract is filtered to remove solid residues. The solvent is then evaporated under reduced pressure to yield a crude triterpenoid extract.
-
Purification (Optional): For isolating specific ganoderic acids, the crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel followed by reversed-phase C18 column chromatography.
Quantification by UPLC-MS/MS
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple ganoderic acids.
-
Chromatographic System: An ACQUITY UPLC BEH C18 column is commonly used.
-
Mobile Phase: A gradient elution with 0.1% (v/v) formic acid in water and acetonitrile (B52724) is employed.
-
Mass Spectrometry: Detection is performed using an MS/MS system with negative mode electrospray ionization (ESI). Quantitative analysis is carried out in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Standard Preparation: Standard solutions of this compound of known concentrations are prepared to generate a calibration curve for accurate quantification.
-
Data Analysis: The concentration of this compound in the samples is determined by comparing the peak areas with the standard calibration curve.
Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids, as a class of compounds, exert their biological effects by modulating various signaling pathways. While research on this compound is specific, the broader activities of ganoderic acids provide a strong indication of its potential mechanisms of action, particularly in anti-cancer and immunomodulatory effects.
Anti-Cancer Signaling Pathways
Ganoderic acids have been shown to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway and inhibit metastasis by targeting the NF-κB pathway.
Caption: Mitochondrial apoptosis pathway induced by ganoderic acids.
Caption: Inhibition of the NF-κB pathway by ganoderic acids to reduce metastasis.
Experimental Workflow for Quality Evaluation
A systematic workflow is essential for the reliable evaluation of this compound in different Ganoderma strains.
Caption: Experimental workflow for the quality evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Ganoderic Acid D Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Ganoderic Acid N
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of Ganoderic acid N. The following procedures are based on general laboratory safety protocols and should be performed in strict accordance with all local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Summary of Key Data for this compound
For quick reference, the following table summarizes the key identification and storage information for this compound.
| Property | Value | Source |
| CAS Number | 110241-19-5 | [1] |
| Recommended Storage | -20°C (long term), 2-8°C (short term) | [1] |
Experimental Protocols: Disposal Procedures
The appropriate disposal method for this compound is contingent on its physical state (solid or in solution) and any potential contamination with other hazardous materials.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure you are wearing the appropriate personal protective equipment.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields. |
| Hand Protection | Gloves | Chemical-resistant, disposable gloves (e.g., nitrile). |
| Body Protection | Lab Coat/Gown | Impervious, long-sleeved lab coat or gown. |
| Respiratory Protection | Respirator | A suitable respirator should be used when handling the powder form to avoid inhalation.[2] |
Disposal of Solid this compound
If this compound is in its solid, uncontaminated form, it may be considered non-hazardous waste in some jurisdictions. However, it is crucial to confirm this with your institution's EHS department.
Methodology:
-
Consult EHS: Before proceeding, confirm the waste classification of solid this compound with your institution's EHS department.
-
Proper Labeling: Ensure the container holding the this compound is clearly and accurately labeled.
-
Secure Packaging: Place the container of solid this compound into a larger, durable outer container to prevent accidental spills.
-
Waste Stream: Dispose of the securely packaged solid waste in the appropriate waste stream as directed by your EHS department. This may be the regular solid waste stream if deemed non-hazardous.[3]
Disposal of this compound in Solution
Solutions of this compound, particularly when dissolved in organic solvents, must be treated as hazardous chemical waste.[3] Drain disposal of such solutions is generally prohibited.
Methodology for Solutions in Organic Solvents (e.g., DMSO, Ethanol):
-
Consult EHS: Before disposing of any chemical solution, consult your institution's EHS guidelines for hazardous waste.
-
Collect in Waste Container: Pour the this compound solution into a designated hazardous waste container for organic solvents. This should be done in a well-ventilated area, preferably a fume hood.
-
Label Waste Container: Ensure the hazardous waste container is properly labeled with its complete contents, including the name and concentration of the solvent and the solute (this compound).
-
Arrange for Pickup: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.
Spill Management and Decontamination
In the event of a spill, the following steps should be taken:
-
Ensure Safety: Wear appropriate PPE, including respiratory protection. Avoid dust formation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.
-
Clean-up: For solid spills, pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.
-
Decontamination: Thoroughly clean all glassware and equipment used in the disposal process with an appropriate detergent and water.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
